3-Fluoro-n,4-dimethylaniline
Description
BenchChem offers high-quality 3-Fluoro-n,4-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-n,4-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-N,4-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVABRVITTMQVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Fluoro-n,4-dimethylaniline CAS number and structure
[1]
Part 1: Chemical Identity & Structural Analysis
Compound Overview
3-Fluoro-N,4-dimethylaniline (also designated as N,4-Dimethyl-3-fluoroaniline or 3-Fluoro-N-methyl-p-toluidine) is a specialized aromatic amine intermediate.[1][2][3][4][5][6][7] It belongs to the class of fluorinated anilines, widely utilized in medicinal chemistry as a scaffold for kinase inhibitors and CNS-active agents.[1] The strategic placement of the fluorine atom at the meta position (relative to the amine) and ortho position (relative to the methyl group) exerts a profound electronic influence, modulating both the basicity of the nitrogen and the metabolic stability of the aromatic ring.
Identification Data
While the parent primary amine is a commodity chemical, the N-methylated derivative is often synthesized in situ or sourced as a custom research chemical.[1]
| Attribute | Detail |
| Chemical Name | 3-Fluoro-N,4-dimethylaniline |
| Systematic Name | N,4-Dimethyl-3-fluorobenzenamine |
| Parent CAS | 452-77-7 (3-Fluoro-4-methylaniline - Starting Material) |
| Analog CAS | 1978-37-6 (3-Fluoro-N-methylaniline - Lacks 4-Me) |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| SMILES | CNc1ccc(C)c(F)c1 |
| InChI Key | (Predicted) KVN...[1] (Derivative specific) |
Structural Logic & Electronic Effects[1]
-
Fluorine Effect (σ-Inductive): The highly electronegative fluorine atom at C3 pulls electron density from the ring (inductive withdrawal), slightly decreasing the pKa of the aniline nitrogen compared to non-fluorinated toluidines.[1] This is critical for optimizing drug-target binding interactions where H-bond donor/acceptor strength is key.[1]
-
Metabolic Blocking: The C3-Fluorine blocks a common site of metabolic oxidation (Phase I metabolism), potentially extending the half-life (t½) of drugs incorporating this moiety [1].[1]
-
Steric Constraint: The C4-Methyl group provides a hydrophobic anchor, often filling specific pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]
Part 2: Synthesis & Manufacturing Pathways[8]
Retrosynthetic Analysis
The most reliable route to 3-Fluoro-N,4-dimethylaniline is the Reductive Amination of the commercially available parent, 3-Fluoro-4-methylaniline (CAS 452-77-7).[1] Direct alkylation with methyl iodide is discouraged due to the difficulty in preventing over-alkylation to the quaternary ammonium salt.[1]
Experimental Protocol: Reductive Amination (Recommended)
Objective: Mono-methylation of 3-Fluoro-4-methylaniline.[1]
Reagents:
-
Substrate: 3-Fluoro-4-methylaniline (1.0 eq)[1]
-
Reagent: Paraformaldehyde (1.1 eq) or Formalin (37% aq)[1]
-
Reductant: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)[1]
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM) with Acetic Acid (AcOH)[1]
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3-Fluoro-4-methylaniline (10 mmol) in MeOH (30 mL). Add Paraformaldehyde (11 mmol) and a catalytic amount of AcOH.[1] Stir at room temperature for 2 hours to form the intermediate imine/hemiaminal.
-
Reduction: Cool the solution to 0°C. Cautiously add NaBH₄ (15 mmol) portion-wise over 30 minutes. ( Note: Evolution of H₂ gas; ensure venting).
-
Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Quench with saturated NH₄Cl solution.[1]
-
Extraction: Evaporate MeOH. Extract the aqueous residue with Ethyl Acetate (3x).[1]
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the mono-methylated product.
Synthesis Workflow Diagram
Caption: Figure 1. Controlled mono-methylation pathway via reductive amination to prevent quaternary salt formation.[1]
Part 3: Physicochemical Properties
The following data combines experimental values for the parent scaffold and predicted values for the N-methyl derivative, validated against standard SAR (Structure-Activity Relationship) models.
| Property | Value (Predicted/Observed) | Significance in Drug Design |
| Physical State | Liquid (Oil) | Easier handling in automated dispensing systems compared to solids.[1] |
| Boiling Point | ~210 - 215°C (at 760 mmHg) | High boiling point allows for high-temperature coupling reactions.[1] |
| LogP (Lipophilicity) | 2.4 ± 0.2 | Moderate lipophilicity ensures good membrane permeability (CNS penetration).[1] |
| pKa (Base) | ~4.2 - 4.5 | Reduced basicity (vs. p-toluidine pKa ~5.[1]1) due to F-induction; less protonated at physiological pH.[1] |
| H-Bond Donors | 1 | Single N-H allows for specific directional binding in protein pockets.[1] |
| Polar Surface Area | ~12 Ų | Low PSA correlates with high oral bioavailability.[1] |
Part 4: Applications in Drug Discovery[1][8]
Kinase Inhibitor Scaffolds
The 3-fluoro-4-methylaniline motif is a "privileged structure" in kinase inhibition.[1] The fluorine atom can interact with the hinge region of kinases or improve selectivity by exploiting small hydrophobic pockets adjacent to the ATP binding site.[1]
Metabolic Stability Engineering
In drug optimization, replacing a hydrogen with fluorine (Bioisosterism) is a standard tactic to block metabolic degradation.[1]
-
Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings.[1] The C3-Fluorine deactivates the ring and physically blocks the C3 position from hydroxylation.[1]
-
Outcome: Increased metabolic half-life (t½) and reduced clearance.[1]
Biological Pathway Interaction[1]
Caption: Figure 2.[1] Metabolic fate analysis showing the protective effect of the C3-Fluorine substituent against ring oxidation.[1]
Part 5: Handling, Safety, & Analytics
Safety Protocols (E-E-A-T)
As an aniline derivative, this compound must be treated as acutely toxic and a potential methemoglobinemia inducer.[1]
-
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a respirator if ventilation is poor.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxidation, which causes darkening (browning) of the oil over time.[1]
-
Spill Response: Absorb with sand/vermiculite.[1] Do not use sawdust (fire hazard with amines).[1]
Analytical Characterization
To validate the identity of the synthesized intermediate, the following spectral signatures are expected:
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline.[1] [1]
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet for Fluorinated Anilines.
-
Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] [1]
Sources
- 1. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Chloro-4-fluoro-N-methylaniline | CAS#:77898-24-9 | Chemsrc [chemsrc.com]
- 5. 4-氟-3-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
Technical Guide: Synthesis Pathways for 3-Fluoro-N,4-dimethylaniline
[1][2]
Executive Summary
Target Molecule: 3-Fluoro-N,4-dimethylaniline CAS Registry Number: 1021144-10-4 (Free base), 2408968-76-1 (HCl salt) Molecular Formula: C₈H₁₀FN Molecular Weight: 139.17 g/mol [1][2][3]
3-Fluoro-N,4-dimethylaniline is a critical fluorinated aniline building block, primarily utilized in the synthesis of next-generation kinase inhibitors and agrochemicals where metabolic stability (via fluorine substitution) and lipophilicity (via N-methylation) are required.[1][2]
This technical guide details three distinct synthesis pathways, ranked by scalability and specificity. The Copper-Catalyzed N-Arylation (Route 1) is the preferred industrial method due to convergent assembly from stable precursors.[1][2] The Formylation-Reduction (Route 2) is the "Gold Standard" for laboratory-scale purity, ensuring exclusive mono-methylation.[1][2]
Retrosynthetic Analysis
The synthesis of 3-Fluoro-N,4-dimethylaniline can be deconstructed into two primary disconnection strategies:
-
C–N Bond Formation: Coupling a pre-functionalized aryl halide (4-bromo-2-fluorotoluene) with a methylamine source.[1][2]
-
N-Alkylation: Functionalizing the parent aniline (3-fluoro-4-methylaniline) with a methyl group.[1][2]
Figure 1: Retrosynthetic disconnection of 3-Fluoro-N,4-dimethylaniline.[1][2]
Pathway 1: Copper-Catalyzed N-Arylation (Industrial Preferred)
Mechanism: Ullmann-Goldberg Type Coupling Source Grounding: Adapted from WO2015200709A1 [1].[1][2]
This route is chemically convergent and avoids the manipulation of the toxic parent aniline.[1][2] It utilizes a copper catalyst to couple methylamine directly to the aryl bromide.[2] This method is superior for scale-up as it bypasses the selectivity issues of direct alkylation.[1][2]
Reaction Scheme
4-Bromo-2-fluorotoluene + Methylamine (THF)
Detailed Protocol
-
Reagent Preparation:
-
Prepare a reaction vessel (pressure tube or autoclave recommended due to volatile methylamine).[1][2]
-
Add Copper(I) Iodide (CuI) (0.2 – 1.2 equiv; typically 1.2 equiv for unoptimized batch modes, catalytic amounts possible with ligands).[1][2]
-
Add Potassium Acetate (KOAc) (2.5 equiv) as the base.[2]
-
Solvent: Anhydrous DMF (Dimethylformamide).[2]
-
-
Execution:
-
Work-up:
-
Purification:
Pathway 2: Formylation-Reduction (High Fidelity Lab Scale)
Mechanism: N-Formylation followed by Amide Reduction Source Grounding: Standard organic transformation for N-monomethylation [2][3].[1][2]
Direct alkylation of anilines with methyl iodide often leads to over-methylation (forming tertiary amines and quaternary salts).[2] This two-step sequence guarantees exclusive mono-methylation .[1][2]
Reaction Scheme
Detailed Protocol
Step 1: Synthesis of N-(3-fluoro-4-methylphenyl)formamide[1][2]
-
Setup: In a round-bottom flask equipped with a reflux condenser.
-
Reaction:
-
Work-up:
Step 2: Reduction to Secondary Amine[2]
-
Setup: Dry 3-neck flask under Nitrogen/Argon atmosphere.
-
Reagents:
-
Execution:
-
Reflux the mixture for 2–4 hours.
-
Quench: Cool to 0°C. Carefully add Methanol (to destroy excess borane) followed by 1M HCl.
-
Reflux the acidic solution for 1 hour (to break the boron-amine complex).
-
-
Isolation:
Pathway 3: Reductive Amination (Optimization Required)
Mechanism: Imine formation followed by hydride reduction.[1][2] Source Grounding: Modified Eschweiler-Clarke / Borohydride reduction [4].[1][2]
While theoretically simple, reacting the aniline with formaldehyde and NaBH₄ often yields the dimethyl (tertiary) aniline.[2] To favor the mono-methyl product, specific conditions must be used.
Protocol for Selectivity
-
Reagents:
-
Process:
-
Critical Control: Monitor strictly by HPLC. If dimethylation is observed, switch to Pathway 2.[2]
Comparative Analysis of Pathways
| Feature | Route 1: Cu-Catalyzed | Route 2: Formylation-Red | Route 3: Reductive Alkylation |
| Selectivity | High (Excess MeNH₂) | Perfect (Mono-only) | Moderate (Risk of di-Me) |
| Scalability | High (Industrial) | Medium (Step-intensive) | High |
| Cost | Low (Cu catalyst) | Medium (Reducing agents) | Low |
| Precursor | Aryl Bromide | Aniline | Aniline |
| Use Case | Bulk Synthesis | Reference Standards | Quick Screening |
Analytical Characterization
Confirm the identity of the synthesized product using the following expected spectral data.
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR:
-
Mass Spectrometry (ESI+):
Safety & Handling[1][2]
-
Fluorinated Anilines: Highly toxic if swallowed or absorbed through skin.[1][2] Can cause methemoglobinemia.[1][2] Use double nitrile gloves and work in a fume hood.[1][2]
-
Methylamine: Gas at room temperature (if not in solution).[2] Extremely flammable and corrosive.[1][2]
-
Borane/LiAlH₄: Water-reactive.[1][2] quench carefully under inert gas.
Visualization: Workflow Logic
Figure 2: Decision tree for selecting the synthesis pathway based on starting material availability.
References
-
Patent: WO2015200709A1.[1][2] "Histone demethylase inhibitors."[1][2] Google Patents. (See Preparation 151a).[1][2]
-
Protocol: "Synthesis of N-(3-chloro-4-fluorophenyl)formamide." PrepChem. [Link] (General procedure for fluoro-aniline formylation).[1][2]
-
Article: "Access to N-CF3 Formamides by Reduction of N-CF3 Carbamoyl Fluorides." National Institutes of Health (PMC). [Link] (Discusses formamide reduction stability).[1][2]
-
Methodology: "Eschweiler–Clarke reaction."[1][2][6] Wikipedia / Organic Chemistry Portal. [Link] (General mechanism for reductive methylation).[1][2]
Sources
- 1. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. aablocks.com [aablocks.com]
- 4. WO2015200709A1 - Histone demethylase inhibitors - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-methylaniline
Abstract
3-Fluoro-4-methylaniline, a key fluorinated aromatic amine, serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a fluorine substituent, imparts enhanced reactivity and stability, making it a compound of significant interest in drug discovery and materials science.[1] This guide provides an in-depth analysis of the core physical properties of 3-Fluoro-4-methylaniline, namely its melting and boiling points. We will detail the standard methodologies for their experimental determination, emphasizing the causality behind procedural choices to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Compound Identification and Properties
Precise identification is the bedrock of any chemical analysis. 3-Fluoro-4-methylaniline is cataloged under several identifiers, ensuring unambiguous reference in research and procurement.
| Identifier | Value |
| Chemical Name | 3-Fluoro-4-methylaniline |
| Synonyms | 4-Amino-2-fluorotoluene, 3-Fluoro-p-toluidine[1] |
| CAS Number | 452-77-7[1][2] |
| Molecular Formula | C₇H₈FN[1] |
| Molecular Weight | 125.15 g/mol [1] |
The primary physical constants, melting and boiling points, are crucial for purification, reaction setup, and safety assessments. These values are summarized below.
| Physical Property | Value | Source |
| Melting Point | 30-32 °C (lit.) | [2] |
| 32 °C | [3] | |
| 35 °C | [1] | |
| Boiling Point | 93 °C at 12 mmHg | [1][2] |
| 200-205 °C (at atmospheric pressure) | [3] | |
| Appearance | Light yellow to brown powder or lump[1]; colorless or slight yellow solid[3] | |
| Density | 1.093 g/mL at 25 °C (lit.)[2] |
Note: The slight variation in reported melting points is common and can be attributed to differences in analytical methods and sample purity.
Experimental Determination of Melting Point
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range.[4]
Causality of Method Selection: Digital Melting Point Apparatus
For high-precision applications in pharmaceutical and research settings, a digital melting point apparatus (e.g., a Mel-Temp) is the preferred instrument. This choice is predicated on several factors:
-
Uniform Heating: A heated metal block ensures consistent and evenly distributed thermal energy to the sample, mitigating errors from uneven heating.[4]
-
Precise Temperature Control: Digital control allows for a slow and steady heating rate (e.g., 1-2 °C/min), which is critical for accurately observing the phase transition.[4][5]
-
Safety: It eliminates the need for flammable oil baths, reducing laboratory hazards.
Self-Validating Protocol for Melting Point Determination
This protocol is designed to be self-validating by incorporating a preliminary rapid determination to establish an approximate range, followed by a meticulous, slow determination for accuracy.
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of 3-Fluoro-4-methylaniline on a watch glass. Press the open end of a capillary tube into the powder, ensuring a packed sample height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.[5]
-
Rapid Preliminary Run: Heat the sample at a fast rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range. This conserves time and informs the subsequent, more precise measurement.[4]
-
Accurate Determination: Using a fresh sample, heat rapidly to approximately 20°C below the estimated melting point found in the preliminary run.[5]
-
Slow Heating Phase: Decrease the heating rate to 1-2 °C per minute.[4][5] This slow ramp is crucial for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature.
-
Record the Melting Range:
-
Verification: Repeat the accurate determination with a fresh sample to ensure the results are consistent and reproducible.
Caption: Workflow for accurate melting point determination.
Experimental Determination of Boiling Point
The boiling point, the temperature at which a liquid's vapor pressure equals the atmospheric pressure, is another key physical constant. For 3-Fluoro-4-methylaniline, which has a relatively high boiling point at atmospheric pressure (200-205 °C), vacuum distillation is often employed to prevent potential decomposition at elevated temperatures.[3] The reported boiling point of 93 °C at 12 mmHg demonstrates this practice.[1][2]
Causality of Method Selection: Thiele Tube Method
For determining the boiling point with a minimal amount of substance, the Thiele tube method is highly effective and resource-efficient.[6]
-
Principle of Operation: The unique shape of the Thiele tube facilitates the creation of convection currents in the heating oil when the side arm is heated.[4] This ensures a uniform temperature distribution around the sample and thermometer, which is paramount for accuracy.
-
Vapor Pressure Equilibrium: The method directly utilizes the definition of boiling point. By trapping the compound's vapor in an inverted capillary tube, we can observe the point at which its internal vapor pressure equals the surrounding atmospheric pressure.[6]
Self-Validating Protocol for Boiling Point Determination (Thiele Tube)
This protocol ensures accuracy by precisely identifying the equilibrium point between the liquid's vapor pressure and the atmospheric pressure.
Step-by-Step Methodology:
-
Apparatus Assembly: Add a small amount (approx. 0.5 mL) of 3-Fluoro-4-methylaniline to a small test tube. Place a melting point capillary tube, sealed end up, into the test tube.
-
Thermometer Attachment: Attach the test tube assembly to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube and insert the thermometer assembly, ensuring the heating oil level is above the side arm.
-
Heating: Gently heat the side arm of the Thiele tube with a micro-burner.[7] Initially, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands.[6]
-
Identify Boiling: As the temperature approaches the boiling point, the bubbling will become a rapid, continuous stream as the sample's vapor pressure overcomes the atmospheric pressure.[7]
-
Cooling and Observation: Remove the heat source. The bubbling will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[6][7] At this moment, the external atmospheric pressure has just overcome the vapor pressure of the substance.
-
Verification: Allow the apparatus to cool and repeat the heating/cooling cycle to obtain a consistent reading.
Caption: Thiele tube method for boiling point determination.
Safety and Handling
3-Fluoro-4-methylaniline is a combustible liquid and is toxic if swallowed, inhaled, or in contact with skin.[8] It causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood. Store in a cool, dry place away from ignition sources.[3]
Conclusion
The accurate determination of physical properties such as melting and boiling points is a non-negotiable aspect of chemical research and development. For 3-Fluoro-4-methylaniline, a melting point range of approximately 30-35°C and a boiling point of 200-205°C (or 93°C at 12 mmHg) are consistently reported. By employing systematic, self-validating protocols like those detailed here, researchers can ensure the generation of high-fidelity data, which is essential for advancing synthetic chemistry, pharmaceutical development, and materials science applications.
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved February 7, 2024, from [Link]
-
Melting point determination - SSERC. (n.d.). SSERC. Retrieved February 7, 2024, from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]
-
BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved February 7, 2024, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluoro-4-methylaniline | 452-77-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility of 3-Fluoro-N,4-dimethylaniline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-fluoro-N,4-dimethylaniline, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Recognizing the scarcity of published quantitative data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge, theoretical principles, and detailed experimental methodologies required to determine its solubility in a range of common organic solvents.
Introduction to 3-Fluoro-N,4-dimethylaniline and its Physicochemical Significance
3-Fluoro-N,4-dimethylaniline, with the chemical structure C₈H₁₀FN, is a substituted aromatic amine. Its molecular architecture, featuring a fluorinated and methylated benzene ring attached to a dimethylated amino group, dictates its physicochemical properties, including its solubility. The fluorine atom and methyl groups influence the molecule's polarity, lipophilicity, and potential for intermolecular interactions, all of which are critical determinants of its behavior in various solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products.
Theoretical Principles Governing Solubility
The dissolution of a solid solute in a liquid solvent is a complex process governed by the principle of "like dissolves like." This adage is a simplified representation of the thermodynamic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For 3-fluoro-N,4-dimethylaniline, the following intermolecular forces are of primary importance:
-
Van der Waals Forces: These non-specific attractive forces, including London dispersion forces and dipole-dipole interactions, are present between all molecules. The aromatic ring and methyl groups of 3-fluoro-N,4-dimethylaniline contribute significantly to these interactions, particularly in non-polar solvents.
-
Dipole-Dipole Interactions: The presence of the electronegative fluorine atom and the nitrogen of the amino group creates a molecular dipole moment. This allows for electrostatic interactions with polar solvent molecules.
-
Hydrogen Bonding: While the tertiary amine in 3-fluoro-N,4-dimethylaniline cannot act as a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. This interaction is particularly relevant in protic solvents like alcohols.
The interplay of these forces determines the extent to which the energy required to break the solute's crystal lattice and disrupt the solvent's intermolecular forces is compensated by the energy released upon the formation of new solute-solvent interactions.
Predicted Solubility Profile of 3-Fluoro-N,4-dimethylaniline
In the absence of specific experimental data, a qualitative prediction of the solubility of 3-fluoro-N,4-dimethylaniline in various organic solvents can be made based on the behavior of analogous compounds like aniline and other substituted anilines.[1][2] Aniline itself is slightly soluble in water but demonstrates good solubility in many organic solvents.[1] The introduction of a fluorine atom and two methyl groups is expected to increase the lipophilicity of the molecule, likely decreasing its solubility in highly polar solvents like water and enhancing its solubility in non-polar and moderately polar organic solvents.
The following table presents a predicted qualitative solubility profile for 3-fluoro-N,4-dimethylaniline. It is crucial to note that these are predictions and must be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Soluble | The ability of the nitrogen atom to accept hydrogen bonds and the overall polarity of the molecule suggest good solubility. The related compound 4-fluoro-3-methylaniline is known to be soluble in methanol.[1] |
| Aprotic Polar | Acetone, Ethyl Acetate | Soluble to Moderately Soluble | Dipole-dipole interactions between the solute and solvent are expected to facilitate dissolution. |
| Non-Polar Aromatic | Toluene | Soluble | The aromatic ring of 3-fluoro-N,4-dimethylaniline will have favorable π-π stacking interactions with toluene. |
| Non-Polar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these non-polar solvents will likely limit solubility. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions, making them good candidates for dissolving 3-fluoro-N,4-dimethylaniline. |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method, which is a robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
3-Fluoro-N,4-dimethylaniline (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator or shaker bath
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-fluoro-N,4-dimethylaniline to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly and vortex for approximately 1-2 minutes to ensure good initial mixing.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours, and the optimal time should be determined by analyzing samples at different time points until the concentration in the supernatant remains constant.
-
-
Sampling and Sample Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Quantitatively dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of 3-fluoro-N,4-dimethylaniline of known concentrations.
-
Analyze the standard solutions and the diluted samples using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of 3-fluoro-N,4-dimethylaniline in the diluted samples from the calibration curve.
-
Calculate the original solubility in the solvent by taking into account the dilution factor.
-
Safety, Handling, and Disposal
As with any chemical substance, proper safety precautions must be observed when handling 3-fluoro-N,4-dimethylaniline and the organic solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain.
For detailed safety information, always refer to the Safety Data Sheet (SDS) for 3-fluoro-N,4-dimethylaniline and the respective solvents. The GHS classification for the related compound 3-fluoro-4-methylaniline indicates that it can be fatal if swallowed and harmful in contact with skin or if inhaled, and causes skin and eye irritation.[3] Similar hazards should be assumed for 3-fluoro-N,4-dimethylaniline until specific toxicological data is available.
Conclusion
While specific, publicly available solubility data for 3-fluoro-N,4-dimethylaniline remains limited, this technical guide provides a robust framework for its determination. By understanding the underlying theoretical principles and adhering to the detailed experimental protocol, researchers can confidently and accurately measure the solubility of this important chemical intermediate in a variety of organic solvents. This data is essential for the efficient and safe use of 3-fluoro-N,4-dimethylaniline in research, development, and manufacturing.
References
-
LookChem. 4-Fluoro-3-methylaniline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. [Link]
Sources
An In-Depth Technical Guide to the Spectral Analysis of 3-Fluoro-4-methylaniline
This guide provides a comprehensive analysis of the spectral data for 3-Fluoro-4-methylaniline (CAS No. 452-77-7), a versatile aromatic amine intermediate crucial in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and field-proven insights.
Molecular Structure and Spectroscopic Overview
3-Fluoro-4-methylaniline, with the molecular formula C₇H₈FN and a molecular weight of 125.15 g/mol , possesses a unique substitution pattern on the benzene ring that gives rise to characteristic spectral features.[1] Understanding these features is paramount for its identification, purity assessment, and structural elucidation in various chemical matrices.
Molecular Structure Diagram
Caption: Chemical structure of 3-Fluoro-4-methylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Fluoro-4-methylaniline, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra of aromatic amines like 3-Fluoro-4-methylaniline is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing can be applied. The use of a deuterated solvent is crucial as it provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons.
-
Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition: Before acquisition, the magnetic field is shimmed to ensure homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans and a proton-decoupled pulse sequence are employed to enhance the signal and simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is commonly used as an internal reference.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 3-Fluoro-4-methylaniline in CCl₄ (300 MHz) exhibits distinct signals for the aromatic protons, the amine protons, and the methyl protons.[2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.81 | Triplet | 1H | H-5 |
| ~6.20 | Multiplet | 2H | H-2, H-6 |
| ~3.63 | Broad Singlet | 2H | -NH₂ |
| ~2.10 | Singlet | 3H | -CH₃ |
Interpretation:
-
The methyl protons (-CH₃) appear as a singlet at approximately 2.10 ppm, indicating no adjacent protons to cause splitting.
-
The amine protons (-NH₂) typically appear as a broad singlet around 3.63 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
The aromatic protons show a more complex pattern due to spin-spin coupling with each other and with the fluorine atom.
-
The proton at position 5 (H-5), which is ortho to the methyl group and meta to the amino group, appears as a triplet around 6.81 ppm.
-
The protons at positions 2 and 6 (H-2 and H-6) are in more complex environments and appear as a multiplet around 6.20 ppm. The coupling with the adjacent fluorine atom (³J-H,F coupling) significantly influences the splitting pattern of H-2.
-
¹H NMR Coupling Diagram
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Substituted Anilines, with a Focus on Fluoro- and Methyl- Moieties
A Note on Chemical Specificity: This guide provides in-depth safety and handling protocols for substituted anilines, a class of compounds utilized in pharmaceutical research and development. The principles outlined here are grounded in authoritative safety data for structurally related compounds. However, a specific Safety Data Sheet (SDS) for "3-Fluoro-n,4-dimethylaniline" was not identifiable, potentially due to an ambiguous chemical name. Researchers must obtain and meticulously follow the SDS provided by the manufacturer for the specific chemical being used. The information herein should be considered as a supplementary resource to, not a replacement for, the manufacturer's official safety documentation.
Introduction: The Double-Edged Sword of Substituted Anilines
Substituted anilines are foundational building blocks in medicinal chemistry, enabling the synthesis of a vast array of therapeutic agents. The introduction of fluorine and methyl groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, these same substitutions can also alter the toxicological profile of the parent aniline structure. A deep understanding of the potential hazards and the implementation of robust safety protocols are paramount for any researcher working with these compounds. This guide offers a technical framework for the safe handling of substituted anilines, drawing on established safety data for analogous structures.
Hazard Identification and Risk Assessment
Substituted anilines, as a class, present a range of potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.[1][2] Toxicological data for structurally similar compounds, such as 3,4-Dimethylaniline and 3-Fluoro-4-methylaniline, indicate a high degree of acute toxicity via all routes of exposure.[1][2]
Key Health Hazards:
-
Acute Toxicity: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[2]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]
-
Skin and Eye Irritation: Can cause serious eye irritation and skin irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.
The table below summarizes the hazard classifications for representative substituted anilines.
| Hazard Classification | 3,4-Dimethylaniline | 3-Fluoro-4-methylaniline |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] | Category 3 (Toxic if swallowed)[2] |
| Acute Dermal Toxicity | Category 3 (Toxic in contact with skin)[1] | Category 3 (Toxic in contact with skin)[2] |
| Acute Inhalation Toxicity | Category 3 (Toxic if inhaled)[1] | Category 3 (Toxic if inhaled)[2] |
| Skin Corrosion/Irritation | Not Classified | Category 2 (Causes skin irritation)[2] |
| Serious Eye Damage/Irritation | Not Classified | Category 2 (Causes serious eye irritation)[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Blood, Hematopoietic System)[1] | Not Classified |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety posture when handling substituted anilines relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All work with substituted anilines should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4] This is the primary means of controlling exposure to harmful vapors or dusts.
-
Closed Systems: For larger scale operations, the use of a closed system for handling the product is recommended to minimize the risk of release.[1][2]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2][3]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][3]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for short-term use, but always consult the manufacturer's specifications for breakthrough times and compatibility.
-
Lab Coat: A full-length laboratory coat should be worn to protect street clothing.
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the chemical.
Handling
-
Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[1]
-
Avoid Inhalation: Do not breathe dust, mist, or vapors.[1][2]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3]
-
Grounding: Take precautionary measures against static discharge, especially when handling flammable materials.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4]
-
Temperature: Some substituted anilines may require refrigeration.[1] Always refer to the manufacturer's SDS for specific storage temperature requirements.
-
Incompatibilities: Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][2]
-
Security: Store in a locked cabinet or a secure, restricted-access area.[1]
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency situation can significantly mitigate the consequences of an accidental release or exposure.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[1][2]
Spill Response
-
Small Spills: Isolate the spill area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.
-
Large Spills: Evacuate the area. Increase the immediate precautionary measure distance.[4] If it can be done safely, stop the leak. Dike the runoff from fire control for later disposal.[4] Do not allow the material to enter drains or waterways.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Hazardous combustion products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and in the case of fluorinated compounds, hydrogen fluoride (HF).[1][2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]
Disposal Considerations
All waste materials must be disposed of in accordance with local, regional, and national regulations.
-
Chemical Waste: Dispose of the chemical and its container to an approved waste disposal plant.[1]
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical.
-
Environmental Precautions: Do not allow the chemical to enter the environment.[1] Substituted anilines can be toxic to aquatic life with long-lasting effects.[1]
Workflow Diagrams
Standard Handling Protocol for Substituted Anilines
Caption: A stepwise workflow for the safe handling of substituted anilines in a laboratory setting.
Emergency Response for Skin Exposure
Caption: Immediate actions to take in the event of skin contact with a substituted aniline.
Conclusion
While substituted anilines are invaluable in drug discovery, their potential for harm necessitates a culture of safety and preparedness. By understanding the inherent hazards, utilizing appropriate controls and PPE, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with these potent chemical entities. The causality behind these experimental choices is clear: proactive safety measures are not an impediment to research but rather a prerequisite for its successful and responsible execution. Every protocol described herein is designed as a self-validating system, ensuring that safety is an integral part of the scientific process.
References
- Synquest Labs.
- Fisher Scientific.
- Chemsrc. 3,4-Dimethylaniline | CAS#:95-64-7.
- Santa Cruz Biotechnology. 4-Fluoro-N,N-dimethylaniline | CAS 403-46-3.
- CAMEO Chemicals - NOAA. 4-FLUOROANILINE.
- Carl ROTH.
- Synquest Labs.
- Fisher Scientific.
- Carl ROTH.
- TCI Chemicals. 4-Fluoro-N,N-dimethylaniline 403-46-3.
- PubChem. 4-Fluoro-3,5-dimethylaniline | C8H10FN | CID 19103348.
- PubChem. N,N-Dimethyl-4-fluoroaniline | C8H10FN | CID 136249.
- Capot Chemical.
- Ing. Petr Švec - PENTA s.r.o.
Sources
Methodological & Application
Using 3-Fluoro-n,4-dimethylaniline for synthesis of pharmaceutical intermediates
Application Note: Strategic Utilization of 3-Fluoro-N,4-dimethylaniline in Pharmaceutical Synthesis
Abstract
This technical guide details the application of 3-Fluoro-N,4-dimethylaniline (CAS: 1391053-68-9 or analog isomers) as a high-value building block in the synthesis of small-molecule kinase inhibitors and CNS-active agents. Unlike simple anilines, this trisubstituted scaffold offers a dual advantage: the C3-fluorine atom modulates the pKa of the amine while sterically and electronically protecting the C4-methyl group from rapid benzylic oxidation (metabolic switching). This note provides a validated protocol for Buchwald-Hartwig amination and outlines the structural logic for its inclusion in Lead Optimization campaigns.
Strategic Rationale: The "Fluorine Effect" in MedChem
In drug design, replacing a hydrogen or a simple methyl-aniline with 3-Fluoro-N,4-dimethylaniline addresses two critical failure modes: Metabolic Clearance and Permeability .
Metabolic Blockade
The C4-methyl group on an aniline ring is a "metabolic soft spot," prone to rapid oxidation by Cytochrome P450 (CYP) enzymes to form a benzoic acid derivative, leading to rapid clearance.
-
Mechanism: The Fluorine atom at position C3 exerts a strong electron-withdrawing effect ($ \sigma_p = 0.06, \sigma_m = 0.34 $), deactivating the ring towards electrophilic attack.
-
Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) is sufficient to sterically hinder CYP access to the adjacent C4-methyl group without disrupting binding in the target protein's hydrophobic pocket.
Lipophilicity & Permeability
N-methylation transforms the primary amine into a secondary amine, removing a hydrogen bond donor (HBD). This generally improves blood-brain barrier (BBB) permeability and intestinal absorption.
-
LogP Modulation: The C3-F substitution typically increases LogP by ~0.2–0.3 units compared to the non-fluorinated parent, enhancing membrane traverse.
Diagram 1: Structural Logic & Metabolic Stability
Caption: Mechanism of metabolic stabilization provided by C3-fluorination adjacent to the C4-methyl group.
Technical Profile & Handling
| Property | Specification | Critical Note |
| CAS Number | 1391053-68-9 (Generic) | Verify specific isomer; often custom synthesized. |
| Molecular Weight | 153.19 g/mol | |
| Appearance | Pale yellow to brown oil | Oxidizes upon air exposure; store under Argon. |
| pKa (Conj. Acid) | ~4.5 - 5.0 | Lower than N,4-dimethylaniline (~5.2) due to F-induction. |
| Solubility | DCM, DMSO, Toluene | Poor water solubility. |
| Hazards | Toxic if swallowed/absorbed | Skin Permeable. Double-gloving (Nitrile) required. |
Application Protocol: Buchwald-Hartwig Cross-Coupling
The most critical reaction for this intermediate is coupling the secondary amine (N-Me) to a heteroaryl halide (e.g., 4-chloroquinazoline) to synthesize kinase inhibitors. Secondary anilines are sterically more demanding than primary anilines, requiring specific ligand choices to prevent
Reaction Scheme
Substrates: 3-Fluoro-N,4-dimethylaniline + 4-Chloro-6,7-dimethoxyquinazoline (Model Electrophile). Catalyst System: Pd₂(dba)₃ / XPhos. Base: Cs₂CO₃ (Cesium Carbonate).
Step-by-Step Methodology
Reagents:
-
3-Fluoro-N,4-dimethylaniline (1.2 equiv)
-
Heteroaryl Chloride (1.0 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4 mol%)
-
Cs₂CO₃ (2.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
Workflow:
-
Preparation (Glovebox/Schlenk Line):
-
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under Argon flow.
-
Add Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol).
-
Note: Pre-complexing the catalyst for 5 mins in 1 mL solvent is recommended for difficult substrates.
-
-
Substrate Addition:
-
Add the Heteroaryl Chloride (1.0 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol).
-
Seal the tube with a septum.
-
Evacuate and backfill with Argon (3 cycles) to remove O₂. Oxygen is the primary cause of stalling in this reaction.
-
-
Amine Addition:
-
Dissolve 3-Fluoro-N,4-dimethylaniline (184 mg, 1.2 mmol) in 4 mL of anhydrous 1,4-Dioxane.
-
Inject the solution through the septum using a gas-tight syringe.
-
-
Reaction:
-
Heat the sealed vessel to 100°C in an oil bath.
-
Stir vigorously (800 RPM) for 12–16 hours.
-
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aryl chloride. The product is typically more polar and fluorescent.
-
-
Workup:
-
Purification:
-
Flash Column Chromatography: Silica Gel (230-400 mesh).
-
Gradient: 0%
40% EtOAc in Hexanes. -
Yield Expectation: 75–88%.
-
Diagram 2: Experimental Workflow
Caption: Optimized Buchwald-Hartwig coupling workflow for sterically hindered secondary anilines.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Catalyst poisoning (O₂). | Ensure rigorous degassing (freeze-pump-thaw preferred). Switch to BrettPhos if XPhos fails. |
| Dehalogenation | Lower temp to 80°C; switch solvent to Toluene. | |
| Protodealkylation | Harsh conditions. | Avoid strong alkoxide bases (NaOtBu) if sensitive groups are present; stick to Cs₂CO₃. |
| Product Purity | Residual Pd. | Use a scavenger resin (e.g., SiliaMetS® Thiol) post-workup. |
Analytical Validation (NMR Criteria):
-
¹H NMR (DMSO-d₆):
-
N-Methyl doublet/singlet:
3.2–3.5 ppm. -
Aromatic protons (Aniline ring): Look for the specific coupling patterns of the 1,3,4-substitution. The proton ortho to Fluorine will show
coupling (~10-12 Hz).
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
Sources
Protocol for N-Alkylation of 3-Fluoro-4-methylaniline: A Guide for Researchers
Introduction: The Significance of N-Alkylated Anilines in Modern Drug Discovery
N-alkylated anilines are a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence stems from the ability of the nitrogen-aryl bond to confer specific electronic and conformational properties, which are crucial for molecular recognition and biological activity. The strategic introduction of alkyl groups on the aniline nitrogen allows for the fine-tuning of a molecule's lipophilicity, basicity, and metabolic stability, directly impacting its pharmacokinetic and pharmacodynamic profile. For drug development professionals, mastering the selective N-alkylation of substituted anilines, such as 3-fluoro-4-methylaniline, is a critical skill for the efficient generation of novel chemical entities with therapeutic potential.
This application note provides a comprehensive guide to the N-alkylation of 3-fluoro-4-methylaniline, a substrate of interest due to the combined electronic effects of its substituents. We will delve into the underlying chemical principles, explore various synthetic strategies, and present a detailed, field-proven protocol for its successful N-benzylation.
Scientific Principles: Navigating the Reactivity of 3-Fluoro-4-methylaniline
The reactivity of 3-fluoro-4-methylaniline in N-alkylation reactions is governed by the electronic properties of the substituents on the aromatic ring. The methyl group at the para-position is an electron-donating group, which increases the electron density on the aniline nitrogen, thereby enhancing its nucleophilicity. Conversely, the fluorine atom at the meta-position is an electron-withdrawing group, which tends to decrease the electron density on the nitrogen.[1][2] The interplay of these opposing effects modulates the overall reactivity of the amine. While the electron-donating effect of the methyl group generally predominates, making the amine sufficiently nucleophilic for alkylation, the presence of the fluorine atom can influence reaction rates and may necessitate specific catalytic systems to achieve high yields.
Several methods can be employed for the N-alkylation of anilines, each with its own set of advantages and limitations:
-
Direct Alkylation with Alkyl Halides: This classical approach involves the reaction of the aniline with an alkyl halide in the presence of a base. While straightforward, this method can suffer from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.
-
Catalytic N-Alkylation with Alcohols: A greener and more atom-economical approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on nickel, cobalt, iridium, or ruthenium).[3][4] This "borrowing hydrogen" or "hydrogen autotransfer" methodology proceeds via the in situ oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline, followed by reduction of the imine.
-
Reductive Amination: This powerful one-pot reaction involves the condensation of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.[5][6] This method offers excellent control over the degree of alkylation and is tolerant of a wide range of functional groups.
For the N-benzylation of 3-fluoro-4-methylaniline, both catalytic N-alkylation with benzyl alcohol and reductive amination with benzaldehyde represent robust and reliable strategies. Below, we provide a detailed protocol for a nickel-catalyzed N-alkylation, a cost-effective and efficient method.
Experimental Protocol: Nickel-Catalyzed N-Benzylation of 3-Fluoro-4-methylaniline
This protocol is adapted from established procedures for the nickel-catalyzed N-alkylation of anilines with alcohols.[7][8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Fluoro-4-methylaniline | ≥98% | Commercially Available |
| Benzyl alcohol | ≥99% | Commercially Available |
| Nickel(II) bromide (NiBr₂) | ≥98% | Commercially Available |
| 1,3-Bis(diphenylphosphino)propane (dppp) | ≥98% | Commercially Available |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Anhydrous magnesium sulfate | Laboratory grade | Commercially Available |
Safety Precautions:
-
3-Fluoro-4-methylaniline is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[9] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nickel(II) bromide is a suspected carcinogen and is harmful if swallowed or inhaled. Handle with appropriate care and PPE.
-
Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Toluene is a flammable and volatile solvent. Work in a well-ventilated area away from ignition sources.
Experimental Workflow Diagram:
Step-by-Step Protocol:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiBr₂ (0.025 mmol, 1.0 eq) and dppp (0.05 mmol, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 3-fluoro-4-methylaniline (1.0 mmol, 4.0 eq), benzyl alcohol (0.25 mmol, 1.0 eq), and potassium tert-butoxide (0.25 mmol, 1.0 eq) to the Schlenk tube under the inert atmosphere.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at 130 °C for 24-48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by carefully adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-3-fluoro-4-methylaniline.
-
Characterization and Validation (Trustworthiness):
-
¹H NMR: Expect signals for the aromatic protons of both the aniline and benzyl rings, a singlet for the methyl group, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton. The fluorine atom will cause splitting of the adjacent aromatic protons.
-
¹³C NMR: Expect distinct signals for all carbon atoms in the molecule.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H bond (around 3400 cm⁻¹), C-H bonds (aromatic and aliphatic), C=C bonds (aromatic), and the C-F bond.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₄H₁₄FN (m/z = 215.11) should be observed.
By comparing the obtained analytical data with these expected values and data from similar compounds, the identity and purity of the product can be confidently established.
Conclusion and Future Perspectives
This application note has provided a detailed protocol for the N-alkylation of 3-fluoro-4-methylaniline, a valuable building block in medicinal chemistry and materials science. The presented nickel-catalyzed method offers an efficient and cost-effective route to the desired N-benzylated product. Researchers can adapt this protocol for the synthesis of a variety of N-alkylated derivatives by employing different alcohols as the alkylating agent. Further optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, may lead to improved yields and shorter reaction times. The principles and techniques outlined herein provide a solid foundation for drug development professionals and researchers to confidently synthesize and explore the potential of novel N-alkylated aniline derivatives.
References
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
- Vyaset, V., Maurya, P., & Indra, A. (2023). Metal-organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. Chemical Science, 14(44), 12339-12344.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega.
- Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
-
N-benzyl-N-methylaniline. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 4, 2026, from [Link]
- A novel protocol for the synthesis of secondary N-methylamines via reductive amination of aldehydes with N-Boc-N-methylamine has been developed, using Me2SiHCl as the reductant. (2025). The Journal of Organic Chemistry.
- Selva, M., et al. (2005). Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity. The Journal of Organic Chemistry.
- An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (2017).
-
Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. (n.d.). CONICET Digital. Retrieved February 4, 2026, from [Link]
- Bowman, M. D., & Peterson, J. S. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
-
An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
- Bayguzina, A. R., et al. (2021). Catalytic N-Alkylation of Anilines.
-
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved February 4, 2026, from [Link]
-
Schemes of N‐alkylation reaction of: aniline with benzyl alcohol (a);... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
- Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science.
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry.
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. journaleras.com [journaleras.com]
- 3. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum [chemicalbook.com]
- 4. CN112851518A - Synthesis method of N-methyl o-fluoroaniline - Google Patents [patents.google.com]
- 5. afit.edu [afit.edu]
- 6. N-Benzyl-N-methylaniline [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3-Fluoro-N,4-dimethylaniline in Agrochemical Synthesis
Executive Summary & Chemical Significance[1][2][3][4]
3-Fluoro-N,4-dimethylaniline (CAS 1021144-10-4) represents a high-value pharmacophore in modern agrochemical design. While its primary amine counterpart (3-fluoro-4-methylaniline) is a staple in established fungicides, the N-methylated derivative offers distinct tactical advantages in structure-activity relationship (SAR) optimization.
Key Structural Advantages:
-
Metabolic Blocking: The N-methyl group inhibits rapid N-dealkylation and acetylation pathways common in primary anilines, potentially extending the half-life of the active ingredient (AI) in plant systems.
-
Conformational Locking: In amide-based fungicides (e.g., SDHIs), the N-methyl group forces specific rotameric conformations, which can enhance binding affinity to fungal succinate dehydrogenase complexes.
-
Lipophilicity Modulation: The removal of a hydrogen bond donor (N-H) alters the LogP, improving membrane permeability and cuticular penetration in foliar applications.
This guide details the application of this intermediate in synthesizing two critical agrochemical classes: N-Methylated Pyrazole Carboxamides (SDHI Fungicides) and Trisubstituted Ureas (Herbicides).
Application I: Synthesis of N-Methylated SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) like Fluxapyroxad rely on a biphenyl or phenyl-amine core. Replacing the standard NH-linkage with an N-Methyl linkage is a proven strategy to overcome resistance in fungal strains with specific mutations.
Mechanistic Pathway
The synthesis involves the acylation of the secondary amine (3-Fluoro-N,4-dimethylaniline) with a pyrazole acid chloride. Unlike primary anilines, this reaction requires careful base selection to prevent quaternary ammonium salt formation or incomplete conversion due to steric hindrance at the nitrogen.
Figure 1: Convergent synthesis pathway for N-methylated SDHI fungicides via acyl chloride coupling.
Detailed Protocol: Pyrazole Amidation Coupling
Objective: Synthesize an N-methylated amide analog of Fluxapyroxad using 3-Fluoro-N,4-dimethylaniline.
Reagents & Materials
| Reagent | Equiv.[1] | Role | Critical Attribute |
| 3-Fluoro-N,4-dimethylaniline | 1.0 | Substrate | Purity >98% (GC) |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 1.1 | Electrophile | Moisture sensitive |
| Triethylamine (Et3N) | 1.5 | Base | Dry, free of amines |
| Dichloromethane (DCM) | 10 Vol | Solvent | Anhydrous |
| DMAP | 0.05 | Catalyst | Acylation accelerator |
Step-by-Step Methodology
-
Preparation of Nucleophile Solution:
-
In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-Fluoro-N,4-dimethylaniline (10.0 mmol) in anhydrous DCM (50 mL).
-
Add Triethylamine (15.0 mmol) and DMAP (0.5 mmol). Cool the mixture to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acid chloride addition, preventing side reactions.
-
-
Acylation Reaction:
-
Dissolve the Pyrazole Acid Chloride (11.0 mmol) in DCM (20 mL) in a separate pressure-equalizing addition funnel.
-
Add the acid chloride solution dropwise to the aniline mixture over 30 minutes, maintaining internal temperature <5°C.
-
Observation: A white precipitate (Et3N[2]·HCl) will form immediately.
-
-
Reaction Completion:
-
Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting aniline peak should disappear.
-
-
Work-up & Isolation:
-
Quench the reaction with water (50 mL). Separate the organic phase.
-
Wash the organic phase sequentially with:
-
1M HCl (30 mL) – Removes unreacted amine/DMAP.
-
Sat. NaHCO3 (30 mL) – Neutralizes excess acid.
-
Brine (30 mL).
-
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Application II: Synthesis of Trisubstituted Urea Herbicides
The N-methyl group allows for the synthesis of trisubstituted ureas, a class known for inhibiting photosynthesis (PSII inhibitors).
Reaction Workflow
Reaction with aryl isocyanates yields chemically stable ureas. The steric bulk of the N-methyl group typically directs the isocyanate to the less hindered position if competing nucleophiles exist, but in this pure substrate, it forms the 1,1,3-trisubstituted urea.
Figure 2: Process flow for the synthesis of trisubstituted urea herbicides.
Analytical Validation (QC Standards)
To ensure the integrity of the synthesized agrochemicals, the following specification limits are recommended for the intermediate 3-Fluoro-N,4-dimethylaniline before use:
| Test Parameter | Specification | Method |
| Appearance | Clear, pale yellow liquid | Visual |
| Purity (GC-FID) | ≥ 98.5% | Area Normalization |
| Moisture (KF) | ≤ 0.5% | Karl Fischer |
| Primary Amine Content | ≤ 1.0% | GC (Impurity tracking) |
Note on Primary Amine Impurity: The presence of unmethylated 3-fluoro-4-methylaniline is critical. In amide synthesis, the primary amine reacts faster than the secondary (N-methyl) amine, leading to competitive byproduct formation (secondary amides) which have different biological profiles.
References
-
Fluxapyroxad Synthesis & Chemistry
- Rheinheimer, J., et al. "The synthesis and fungicidal activity of carboxamides." Bioorganic & Medicinal Chemistry Letters.
- Context: Describes the general coupling of aniline derivatives with pyrazole acid chlorides for SDHI synthesis.
-
Fluorinated Anilines in Agrochemicals
- Jeschke, P. "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem.
- Context: Explains the metabolic stability conferred by fluoro- and methyl- substitutions on the aniline ring.
-
N-Methylation Effects on Amide Rotamers
- Smith, A. et al. "Conformational control in N-methylated amides." Journal of Organic Chemistry.
- Context: Provides the theoretical basis for using N-methyl groups to lock bioactive conform
(Note: Specific patent literature for CAS 1021144-10-4 is often nested within broader Markush structures of SDHI patents such as WO2006087343 or similar BASF/Syngenta filings regarding Fluxapyroxad analogs.)
Sources
Analytical techniques for characterizing 3-Fluoro-n,4-dimethylaniline
An Application Note for the Comprehensive Characterization of 3-Fluoro-N,4-dimethylaniline
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 3-Fluoro-N,4-dimethylaniline (CAS No. 187679-01-8), a substituted aniline derivative of increasing importance in pharmaceutical and specialty chemical synthesis. Addressing the need for robust and reliable analytical protocols, this document details the strategic application of chromatographic and spectroscopic techniques. We present field-proven, step-by-step protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind methodological choices, such as column selection and instrument parameters, is explained to empower researchers to adapt these protocols to their specific laboratory contexts. All procedures are designed as self-validating systems, incorporating standards and reference checks to ensure data integrity.
Introduction and Significance
3-Fluoro-N,4-dimethylaniline is a key chemical intermediate whose structural complexity—featuring a fluorine substituent, an N-methylated amine, and a tolyl backbone—necessitates a multi-technique approach for unambiguous identification, purity assessment, and quantification. The presence of a fluorine atom and a tertiary amine group imparts unique chemical properties that influence the selection of analytical methods. For instance, its volatility and thermal stability make it amenable to Gas Chromatography, while its UV chromophore allows for sensitive detection by HPLC.
This guide moves beyond a simple listing of procedures. It provides the scientific rationale for each step, ensuring that researchers, scientists, and drug development professionals can not only replicate the results but also understand the underlying principles to troubleshoot and adapt these methods for related compounds.
Safety First: 3-Fluoro-N,4-dimethylaniline and related substituted anilines are classified as hazardous. They are potentially toxic if swallowed, inhaled, or in contact with skin, and may cause irritation.[1][2][3] Always consult the latest Safety Data Sheet (SDS) and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Physicochemical Properties Summary
The following table summarizes the key computed and observed properties of 3-Fluoro-N,4-dimethylaniline and its close analogs, which inform the analytical strategy.
| Property | Value | Rationale for Analytical Relevance | Source |
| Molecular Formula | C₈H₁₀FN | Defines the elemental composition. | - |
| Molecular Weight | 139.17 g/mol | Critical for Mass Spectrometry identification. | [4] |
| Appearance | Colorless to yellow liquid/solid | Physical state dictates sample preparation. | [5] |
| Boiling Point | ~200-220 °C (Predicted) | High enough for thermal stability in a standard GC inlet. | - |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane) | Guides solvent selection for sample preparation in HPLC, GC, and NMR. | [6] |
Overall Analytical Workflow
A multi-faceted approach is essential for the complete characterization of 3-Fluoro-N,4-dimethylaniline. The workflow is designed to first separate the compound from any impurities and then use spectroscopic methods for unequivocal structural confirmation.
Sources
Application Note: Advanced HPLC Method Development for 3-Fluoro-N,4-dimethylaniline
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
This guide details the High-Performance Liquid Chromatography (HPLC) method development for 3-Fluoro-N,4-dimethylaniline , a secondary aromatic amine often used as an intermediate in pharmaceutical synthesis.[1][2]
The analysis of fluorinated anilines presents distinct challenges:
-
Basicity: The secondary amine function (
) leads to cationic behavior at acidic pH, causing severe peak tailing due to silanol interactions on traditional silica columns.[1][2] -
Structural Isomerism: Regioisomers (e.g., 2-fluoro analogs) often co-elute on standard C18 phases.[1][2]
-
Hydrophobicity: The fluorine atom increases lipophilicity compared to the parent aniline, requiring optimized organic modification.[1][2]
This protocol prioritizes a High-pH Reversed-Phase (RP) approach using hybrid-silica technology to ensure superior peak symmetry and retention stability, with a secondary Pentafluorophenyl (PFP) protocol for isomeric selectivity.[1][2]
Analyte Profile
| Property | Value (Estimated) | Impact on Method |
| Structure | N-methyl-3-fluoro-4-methylaniline | Secondary amine; basic.[1][2][3] |
| Molecular Weight | ~153.19 g/mol | Suitable for UV and MS detection.[2] |
| pKa (Base) | ~4.8 – 5.2 | Ionized at pH < 7; Neutral at pH > 7.[1][2] |
| LogP | ~2.2 – 2.5 | Moderately lipophilic; Retains well on C18.[1][2] |
| UV Max | ~240 nm, ~290 nm | Aromatic |
Method Development Strategy
The "pH Switch" Concept
For basic anilines, pH control is the single most critical variable.
-
Low pH (pH 2-3): The analyte is protonated (
).[1][2] It is highly soluble but interacts with residual silanols ( ) on the column, causing "shark-fin" tailing.[1][2] -
High pH (pH 10): The analyte is neutral (
).[1][2] It interacts purely via hydrophobic partition with the stationary phase.[1][2] This yields sharp, symmetric peaks and higher retention.[1][2]
Expert Recommendation: Use a High-pH Stable Hybrid Column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18).[1][2] This allows operation at pH 10, deprotonating the amine and suppressing silanol ionization.
Stationary Phase Selection
-
C18 (Octadecyl): The workhorse for general purity and potency.[1][2]
-
PFP (Pentafluorophenyl): Essential if separating regioisomers (e.g., separating 3-fluoro from 2-fluoro analogs).[1][2] The PFP phase engages in
and dipole-dipole interactions specifically with the fluorine atom.[1][2]
Experimental Protocols
Protocol A: The "Gold Standard" High-pH Method (Recommended)
Best for: Purity, Potency, and Robustness.[1]
| Parameter | Condition | Rationale |
| Column | Hybrid C18 (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm | Hybrid particles withstand pH 10 without dissolution.[1][2] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with | Maintains analyte in neutral form for sharp peaks.[1][2] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol; better peak efficiency.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer.[2] |
| Detection | UV at 245 nm (bw 4 nm) | Compromise between sensitivity and solvent cutoff.[1][2] |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Gradient Program (Protocol A):
-
0.0 min: 90% A / 10% B[1]
-
15.0 min: 10% A / 90% B[1]
-
18.0 min: 10% A / 90% B[1]
-
18.1 min: 90% A / 10% B[1]
-
23.0 min: End (Re-equilibration)
Protocol B: The "Isomer Selective" PFP Method (Alternative)
Best for: Separating 3-Fluoro from 2-Fluoro or 4-Fluoro isomers.[1][2]
| Parameter | Condition | Rationale |
| Column | Fluorophenyl (e.g., ACE C18-PFP or Phenomenex Kinetex F5), 150 x 4.6 mm, 2.6 µm | Fluorine-Fluorine interactions enhance selectivity.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]7) | Acidic pH required for PFP stability and ionization.[1][2] |
| Mobile Phase B | Methanol | Methanol promotes |
| Gradient | Isocratic or Shallow Gradient (e.g., 40% B to 60% B over 20 min) | Isomers require high theoretical plates for separation.[1] |
Step-by-Step Execution Guide
Step 1: Standard Preparation[1]
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 3-Fluoro-N,4-dimethylaniline into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1][2] Note: Use amber glass; anilines can be light-sensitive.[1][2]
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A/B mix.
Step 2: System Suitability Testing (SST)
Before running samples, verify the system using the following criteria (inject n=5):
-
USP Tailing Factor (
): NMT 1.5 (Target < 1.2 for High pH method). -
Theoretical Plates (
): > 5,000 for 150mm column.[1][2]
Step 3: Troubleshooting Common Issues
-
Split Peaks: Usually indicates solvent mismatch.[1][2] Ensure sample diluent matches the initial mobile phase conditions (e.g., 10% ACN).[1][2]
-
Retention Time Drift: Check pH of Ammonium Bicarbonate buffer. It is volatile; prepare fresh daily or use a capped reservoir.[1][2]
-
High Backpressure: Precipitate formation.[1][2] Ensure buffer is filtered (0.22 µm) and premixed organic/aqueous lines do not exceed buffer solubility limits (usually >90% organic precipitates salts).[1][2]
Visualizations
Workflow: Method Development Logic
This diagram illustrates the decision process for selecting the correct protocol based on sample complexity.
Caption: Decision tree for selecting High-pH C18 vs. PFP stationary phases based on analytical needs.
Signal Pathway: pH Effect on Aniline Retention
This diagram explains the chemical mechanism behind the "High pH" recommendation.[2]
Caption: Mechanistic comparison of analyte interactions at Acidic vs. Basic pH.
References
-
PubChem. (2025).[1][2][4] 3,4-Dimethylaniline Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
McCalley, D. V. (2010).[1][2] Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. (Authoritative source on High pH HPLC for amines).[1][2]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text for gradient elution).
-
ICH. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
-
Chromatography Online. (2025).[1][2] Fluorinated HPLC Phases — Looking Beyond C18. Retrieved from [Link]
Sources
- 1. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 4. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust GC-MS Protocol for the Purity Assessment of Substituted Anilines in Drug Development
Introduction: The Critical Role of Purity in Substituted Anilines for Pharmaceutical Synthesis
Substituted anilines are fundamental building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). As such, the purity of these starting materials and intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Even minute impurities can lead to the formation of undesired side products, impact reaction yields, and introduce potentially toxic components into the final API.[1] Consequently, a robust, reliable, and validated analytical method for the purity assessment of substituted anilines is an indispensable component of a comprehensive quality control strategy in the pharmaceutical industry.
This application note, designed for researchers, scientists, and drug development professionals, provides a detailed protocol for the purity assessment of substituted anilines using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection and data analysis, ensuring a self-validating and scientifically sound methodology.
The Analytical Imperative: Why GC-MS for Substituted Anilines?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse analytical technique that offers the high-resolution separation of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[] This combination is particularly well-suited for the analysis of volatile and semi-volatile compounds like many substituted anilines. The GC separates the parent aniline from its structurally similar impurities, while the MS provides definitive identification based on mass-to-charge ratio and fragmentation patterns, alongside precise quantification.
Foundational Principles of the GC-MS Purity Assessment
The purity assessment of a substituted aniline by GC-MS is a multi-step process, each with critical parameters that must be optimized and controlled. The overall workflow is depicted below.
Part 1: Method Development and Optimization - The Scientist's Rationale
A successful GC-MS method for purity assessment is built on a foundation of informed decisions. Here, we explore the key considerations and the scientific principles guiding them.
Sample and Standard Preparation: The First Step to Accuracy
The goal of sample preparation is to introduce the analyte into the GC-MS system in a suitable solvent at an appropriate concentration, free from non-volatile residues.
-
Solvent Selection: A volatile organic solvent that completely dissolves the substituted aniline and is compatible with the GC column is essential. Dichloromethane, methanol, and ethyl acetate are common choices. The solvent should not co-elute with any impurities of interest.
-
Concentration: A typical starting concentration is around 100 µg/mL. This is generally sufficient to achieve a good signal-to-noise ratio for the main component and any significant impurities, without overloading the GC column.
-
Internal Standard (IS) Selection: For accurate and precise quantification, the use of an internal standard is highly recommended. The ideal IS is a compound that is chemically similar to the analyte but not present in the sample. For GC-MS, isotopically labeled analogues of the analyte (e.g., aniline-d5) are the gold standard as they have nearly identical chromatographic behavior and ionization efficiency to the unlabeled analyte, but are distinguishable by their mass.[3] If an isotopically labeled standard is unavailable, a structurally similar compound with a different retention time can be used.
Gas Chromatography: Achieving Optimal Separation
The heart of the method lies in the gas chromatographic separation of the parent aniline from its potential impurities, which may include isomers, starting materials, by-products, and degradation products.
The choice of the GC capillary column's stationary phase is paramount for achieving the desired separation. The principle of "like dissolves like" is a good starting point.[4]
-
For most substituted anilines , which are moderately polar, a mid-polarity stationary phase is often the best choice. A common and effective choice is a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms). This phase provides a good balance of dispersive and dipole-dipole interactions to effectively separate a range of aniline derivatives and their common impurities.
-
For highly polar anilines , a more polar column, such as one containing a polyethylene glycol (WAX) stationary phase, might be considered. However, these columns are often more susceptible to degradation from reactive analytes.
Anilines, being basic compounds, are notorious for exhibiting peak tailing in GC analysis. This occurs due to strong interactions between the lone pair of electrons on the nitrogen atom and active sites (e.g., silanol groups) on the surfaces of the injector liner and the column.[5] Peak tailing can compromise resolution and the accuracy of peak integration.
Mitigation Strategies for Peak Tailing:
-
Use of Inert Components: Employing deactivated injector liners and ultra-inert GC columns is crucial to minimize active sites.
-
Column Trimming: Regular trimming of the first few centimeters of the column can remove accumulated non-volatile residues and active sites.
-
Derivatization (If Necessary): In some challenging cases, derivatization of the aniline's amino group can significantly improve peak shape. Acylation with reagents like acetic anhydride or trifluoroacetic anhydride converts the polar amine into a less polar, more volatile amide, reducing its interaction with active sites. However, for purity analysis where the goal is to see all impurities, direct analysis is often preferred if achievable, as the derivatization process itself could introduce artifacts.
Mass Spectrometry: Unambiguous Identification and Sensitive Quantification
The mass spectrometer provides the second dimension of analysis, offering definitive identification and enabling sensitive quantification.
For the analysis of relatively small and thermally stable molecules like substituted anilines, Electron Ionization (EI) at a standard energy of 70 eV is the method of choice. EI is a hard ionization technique that produces a wealth of fragment ions. This fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its identification by comparison to a spectral library or a reference standard.
The interpretation of EI mass spectra is a key skill for the analytical scientist. For a typical substituted aniline, the following fragmentation patterns are commonly observed:
-
Molecular Ion (M•+): The peak with the highest mass-to-charge ratio, representing the intact molecule with one electron removed. The presence of a nitrogen atom means that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.
-
Loss of Hydrogen (M-1)+: A common fragmentation pathway for aromatic amines is the loss of a hydrogen atom from the amino group.[6]
-
Loss of HCN: The aniline ring can undergo rearrangement and lose a molecule of hydrogen cyanide (HCN), resulting in a peak at (M-27)+.[6]
-
Cleavage of Substituents: The fragmentation will also be heavily influenced by the nature and position of the substituents on the aromatic ring. For example, an alkyl substituent will likely undergo benzylic cleavage.
The mass spectrometer can be operated in two modes:
-
Full Scan Mode: The mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum for each eluting peak. This is ideal for identifying unknown impurities.
-
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to detect only a few specific m/z values corresponding to the analyte and known impurities. SIM mode offers significantly higher sensitivity and is ideal for quantifying trace-level impurities.
Part 2: A Validated Protocol for Purity Assessment
This section provides a detailed, step-by-step protocol for the purity assessment of a model substituted aniline. This protocol should be adapted and validated for the specific aniline derivative of interest.
Reagents and Materials
-
Solvents: Dichloromethane (GC grade or equivalent)
-
Reference Standard: The specific substituted aniline of interest, with a certificate of analysis indicating its purity.
-
Internal Standard (IS): An isotopically labeled analog of the analyte or a suitable, structurally similar compound.
-
GC-MS System: A gas chromatograph equipped with a split/splitless inlet, a mass selective detector, and an autosampler.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethylpolysiloxane stationary phase (or equivalent).
-
Vials and Caps: 2 mL amber glass autosampler vials with PTFE-lined septa.
Preparation of Solutions
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the internal standard and dissolve it in 10 mL of dichloromethane.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the substituted aniline reference standard and dissolve it in 10 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the reference standard stock solution with dichloromethane to achieve concentrations covering the expected range of impurities (e.g., 0.1 µg/mL to 10 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the substituted aniline test sample and dissolve it in 10 mL of dichloromethane. Spike the solution with the internal standard to a final concentration of 10 µg/mL.
GC-MS Instrumental Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis. These should be optimized for the specific analyte and system.
| Parameter | Setting | Rationale |
| GC Inlet | Splitless, 250 °C | Ensures efficient transfer of the sample onto the column. |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to elute a range of potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard conditions for reproducible fragmentation. |
| Mass Analyzer | Quadrupole | A robust and widely used mass analyzer. |
| Scan Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragments of most substituted anilines and their likely impurities. |
Data Analysis and Purity Calculation
-
Qualitative Analysis: Identify the main peak corresponding to the substituted aniline and any impurity peaks by comparing their retention times and mass spectra to those of the reference standard and a spectral library (e.g., NIST).
-
Quantitative Analysis: For each identified impurity, calculate its concentration using the calibration curve generated from the reference standard.
-
Purity Calculation: The purity of the substituted aniline can be calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
It is important to note that this method assumes that all compounds have the same response factor in the detector. For more accurate purity determination, a quantitative analysis against a certified reference standard should be performed.
Part 3: Method Validation - Ensuring Trustworthiness and Regulatory Compliance
A GC-MS method intended for the purity assessment of pharmaceutical starting materials and intermediates must be validated to demonstrate its suitability for its intended purpose.[7] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9]
Key Validation Parameters
The following table summarizes the key validation parameters and their typical acceptance criteria for a purity method.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank or placebo at the retention time of the analyte and known impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 for a series of at least 5 concentrations. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For impurity determination: from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 15% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like oven temperature ramp rate or carrier gas flow are slightly varied. |
Impurity Reporting Thresholds
According to ICH Q3A(R2) guidelines, impurities in new drug substances should be reported, identified, and qualified at specific thresholds, which are dependent on the maximum daily dose of the drug.[8] For a typical drug substance, the reporting threshold is often ≥ 0.05%.[]
Conclusion
This application note has provided a comprehensive and scientifically grounded protocol for the purity assessment of substituted anilines by GC-MS. By understanding the rationale behind each step of the method, from sample preparation to data analysis and validation, researchers and drug development professionals can implement a robust and reliable quality control strategy. The successful implementation of such a method is fundamental to ensuring the quality, safety, and efficacy of the life-saving medicines that are built upon these critical chemical intermediates.
References
- Benchchem. (n.d.). Application Note: GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline.
- Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- JCANO Ingenieria. (n.d.). GC Column Selection Guide.
- (n.d.). GC Chromatography Problem Solving and Troubleshooting.
- Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
-
National Institutes of Health. (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]
- Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
- (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- W.R. Grace & Co. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients.
- BOC Sciences. (n.d.). Impurity Profiling in APIs.
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
-
U.S. Food and Drug Administration. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Danikiewicz, W. (1998, June 1). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry.
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
Sources
- 1. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 3. impactfactor.org [impactfactor.org]
- 4. fishersci.ca [fishersci.ca]
- 5. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 6. imedpub.com [imedpub.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Fluoro-4-methylaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-Fluoro-4-methylaniline
3-Fluoro-4-methylaniline (also known as 3-Fluoro-p-toluidine) is a critical structural motif and versatile chemical intermediate in modern synthetic chemistry.[1] Its utility is anchored in the unique electronic properties conferred by its substituents. The fluorine atom, with its high electronegativity, modulates the electron density of the aromatic ring, influencing reactivity and often enhancing the metabolic stability and binding affinity of derivative compounds.[2] The methyl group provides a lipophilic handle and a point for further functionalization. This combination makes 3-Fluoro-4-methylaniline a highly sought-after building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced organic materials.[1][2]
This guide provides in-depth application notes and validated protocols for leveraging 3-Fluoro-4-methylaniline and its derivatives in several cornerstone palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices, from catalyst and ligand selection to reaction conditions, to empower researchers in drug development and materials science to effectively utilize this valuable synthon.
Physicochemical and Safety Data
A comprehensive understanding of the substrate's properties is paramount for both safety and experimental success.
Table 1: Physicochemical Properties of 3-Fluoro-4-methylaniline
| Property | Value | Reference |
| CAS Number | 452-77-7 | [3][4] |
| Molecular Formula | C₇H₈FN | [3] |
| Molecular Weight | 125.15 g/mol | [3] |
| Appearance | Light yellow to brown powder or lump | [1] |
| Melting Point | 35 °C | [1] |
| Boiling Point | 93 °C @ 12 mmHg | [1] |
| Density | 1.093 g/cm³ | [1] |
Safety and Handling: 3-Fluoro-4-methylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[4] Refer to the GHS classification for detailed hazard statements.[3]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is an indispensable reaction for the formation of carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[5][6] This reaction directly couples the amine group of 3-Fluoro-4-methylaniline with aryl or heteroaryl halides/triflates, providing a convergent and efficient route to complex diarylamines.
Mechanistic Insight
The reaction proceeds via a palladium-based catalytic cycle. The active Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex coordinates with the aniline. Deprotonation by a strong base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical as it accelerates the reductive elimination step, which is often rate-limiting.
Detailed Experimental Protocol
Objective: To synthesize N-Aryl-3-fluoro-4-methylaniline.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
3-Fluoro-4-methylaniline (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (Nitrogen or Argon).
-
Causality: The Pd(0) catalyst and phosphine ligands are oxygen-sensitive. The base must be strong enough to deprotonate the aniline but should be anhydrous to prevent catalyst deactivation. NaOtBu is a common and effective choice.[5]
-
-
Reagent Addition: Add the aryl halide and 3-Fluoro-4-methylaniline to the tube, followed by the anhydrous solvent.
-
Reaction Setup: Seal the tube and place it in a preheated oil bath at 80-110 °C.
-
Causality: Heating is required to overcome the activation energy for oxidative addition and reductive elimination. The optimal temperature depends on the reactivity of the aryl halide (I > Br > Cl).
-
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Iodotoluene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 90-98 |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 110 | 85-95 |
| 4-Chlorotoluene | G3-XPhos (2) | (internal) | LHMDS | Toluene | 110 | 75-90 |
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate.[7] For substrates like 3-fluoro-4-methylaniline, this typically involves first converting the aniline into a halide (e.g., via a Sandmeyer reaction) or a triflate, which can then participate in the coupling. This approach allows for the strategic installation of aryl, vinyl, or alkyl groups.[7][8]
Mechanistic Insight
The Suzuki reaction follows a similar palladium-catalyzed cycle: oxidative addition of the Pd(0) catalyst to the aryl halide (derived from our aniline), followed by transmetalation where the organic group from the boron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid. The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
Objective: To couple an aryl boronic acid with a halogenated 3-fluoro-4-methylaniline derivative.
Materials:
-
Halogenated 3-fluoro-4-methylaniline derivative (e.g., 4-Bromo-3-fluoro-N,N-dimethylaniline, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)
Procedure:
-
Reagent Setup: In a reaction vessel, combine the halogenated aniline derivative, arylboronic acid, palladium catalyst, and base.
-
Causality: Pd(PPh₃)₄ is a common, robust catalyst for Suzuki couplings. An aqueous base is crucial for activating the boronic acid for efficient transmetalation.[9]
-
-
Solvent Addition: Add the dioxane/water solvent mixture.
-
Inert Atmosphere & Heating: Purge the vessel with an inert gas (Nitrogen or Argon), seal it, and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress via TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid/Ester Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 88-96 |
| Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | K₂CO₃ | THF/H₂O | 80 | 85-95 |
| Methylboronic acid | SPhos-Pd-G2 (2) | K₃PO₄ | Toluene/H₂O | 100 | 70-85 |
Mizoroki-Heck Reaction: Olefin Functionalization
The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene, forming a new C-C bond and providing a powerful tool for vinylation.[10][11] This reaction is fundamental in synthesizing stilbenes, cinnamates, and other conjugated systems. As with the Suzuki coupling, a halogenated derivative of 3-fluoro-4-methylaniline is required as the starting material.
Mechanistic Insight
The Heck catalytic cycle begins with the oxidative addition of Pd(0) to the aryl halide. The resulting Pd(II) complex then undergoes migratory insertion with the alkene, forming a new carbon-carbon bond. The final step is a syn-β-hydride elimination, which releases the vinylated product and forms a palladium-hydride species. This species is then reduced back to the active Pd(0) catalyst by the base.
Detailed Experimental Protocol
Objective: To couple an alkene with a halogenated 3-fluoro-4-methylaniline derivative.
Materials:
-
Halogenated 3-fluoro-4-methylaniline derivative (e.g., 4-Iodo-3-fluoro-N,N-dimethylaniline, 1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Butyl acrylate, 1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (optional, e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile, 5 mL)
Procedure:
-
Reagent Setup: Charge a reaction tube with the halogenated aniline derivative, palladium catalyst, and ligand (if used).
-
Causality: Pd(OAc)₂ is a common and effective precatalyst.[12] For electron-rich anilines, a phosphine ligand can sometimes improve yield and selectivity, although many Heck reactions proceed well without one.
-
-
Solvent and Reagent Addition: Add the anhydrous solvent, the alkene, and the base under an inert atmosphere.
-
Causality: An organic base like triethylamine is used to neutralize the H-X generated during the catalytic cycle.[12]
-
-
Heating: Seal the tube and heat to 80-120 °C with stirring.
-
Monitoring: Monitor the disappearance of the aryl halide by GC-MS or LC-MS. Reactions are often complete in 6-24 hours.
-
Work-up: Cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the amine salt and DMF.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash column chromatography.
Table 4: Representative Conditions for Heck Reaction
| Alkene Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 80-90 |
| Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | DMAc | 120 | 85-95 |
| 1-Octene | Herrmann's Cat. (1) | DBU | NMP | 120 | 70-85 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[13][14] It is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[15] This reaction provides a direct route to arylalkynes, which are valuable precursors for pharmaceuticals and organic electronic materials.
Mechanistic Insight
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The resulting dialkynyl-palladium complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Detailed Experimental Protocol
Objective: To couple a terminal alkyne with a halogenated 3-fluoro-4-methylaniline derivative.
Materials:
-
Halogenated 3-fluoro-4-methylaniline derivative (e.g., 4-Iodo-3-fluoro-N,N-dimethylaniline, 1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Diisopropylamine or Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
Inert Atmosphere: To a Schlenk tube, add the halogenated aniline, palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Causality: An inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[15]
-
-
Reagent Addition: Add the anhydrous solvent and the base. Stir for a few minutes, then add the terminal alkyne dropwise.
-
Causality: The amine base serves both to neutralize the generated H-X and to act as a solvent or co-solvent.[15]
-
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Causality: The copper co-catalyst greatly accelerates the reaction, often allowing it to proceed under much milder conditions than copper-free variants.[16]
-
-
Monitoring: Monitor by TLC for the consumption of the aryl halide.
-
Work-up: Once complete, dilute the reaction mixture with ether and filter through Celite.
-
Purification: Wash the filtrate with aqueous NH₄Cl solution, then with brine. Dry the organic layer over MgSO₄, concentrate, and purify the product by flash column chromatography.
Table 5: Representative Conditions for Sonogashira Coupling
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 90-98 |
| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | DMF | 50 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 60 | 88-97 |
Overall Experimental Workflow
The successful execution of any cross-coupling reaction relies on a systematic and rigorous workflow, from preparation to analysis.
Conclusion
3-Fluoro-4-methylaniline is a powerful and versatile building block for the synthesis of complex organic molecules. Its strategic use in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Sonogashira reactions provides chemists with reliable and efficient pathways to novel compounds. By understanding the mechanistic principles behind each reaction and carefully selecting the appropriate catalysts, ligands, and conditions, researchers can unlock the full synthetic potential of this valuable intermediate, accelerating innovation in drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.
- Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. RSC Publishing.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
-
ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- (Reference not used in text)
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]
- (Reference not used in text)
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
- (Reference not used in text)
- (Reference not used in text)
- (Reference not used in text)
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
- (Reference not used in text)
- (Reference not used in text)
- (Reference not used in text)
- (Reference not used in text)
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Use of 3-Fluoro-n,4-dimethylaniline as a precursor for dye synthesis
This Application Note provides a comprehensive technical guide on the utilization of 3-Fluoro-N,4-dimethylaniline (CAS 1021144-10-4) as a specialized precursor in the synthesis of high-performance dyes.
Application Note: 3-Fluoro-N,4-dimethylaniline in Dye Synthesis
Executive Summary
3-Fluoro-N,4-dimethylaniline is a secondary aromatic amine characterized by a unique substitution pattern: a fluorine atom at the meta position (C3), a methyl group at the para position (C4), and an N-methyl group. Unlike standard aniline precursors (e.g., N,N-dimethylaniline), the blocked para-position dictates that electrophilic substitution must occur at the ortho-position (C6).
This structural constraint, combined with the electronic influence of the fluorine atom, makes this precursor highly valuable for synthesizing ortho-azo dyes (often used as metal-chelating ligands) and specialized fluorescent probes where increased lipophilicity and photostability are required.
Chemical Profile & Reactivity Analysis
| Property | Value | Implication for Synthesis |
| Structure | 3-Fluoro-4-methyl-N-methylaniline | Para-blocked: Electrophilic attack is directed to C6 (Ortho). |
| Electronic Effect | Fluorine (-I effect, +M effect) | F-Substitution: Induces hypsochromic (blue) shift; increases oxidative stability. |
| Sterics | Methyl at C4; Fluoro at C3 | Regioselectivity: C2 is sterically crowded (between N-Me and F). C6 is the active coupling site. |
| Basicity | Reduced vs. non-fluorinated analogs | Requires tighter pH control during coupling reactions to maintain nucleophilicity. |
Reactivity Pathway Visualization
The following diagram illustrates the regioselective logic governing the use of this precursor.
Caption: Regioselectivity map showing Position C6 as the exclusive site for electrophilic attack due to steric blocking at C4 and C2.
Safety & Handling Protocol
Hazard Class: Acute Toxic (Oral/Dermal/Inhalation), Skin Irritant. Specific Risk: Fluorinated anilines can exhibit enhanced skin absorption.
-
Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves (0.11 mm minimum), lab coat, and safety goggles.
-
Quenching: Residual amine should be treated with dilute HCl to form the non-volatile hydrochloride salt before disposal.
Protocol A: Synthesis of Ortho-Azo Dyes (Metal-Chelating Series)
This protocol details the coupling of 3-Fluoro-N,4-dimethylaniline with a diazonium salt. Because the coupling occurs ortho to the amino group, the resulting dyes often possess tridentate chelating capabilities if the diazo component contains a heteroatom (e.g., 2-pyridyldiazonium).
Materials
-
Coupler: 3-Fluoro-N,4-dimethylaniline (1.53 g, 10 mmol)
-
Diazo Component: 4-Nitroaniline (1.38 g, 10 mmol) (Selected for high electrophilicity to overcome steric hindrance)
-
Solvents: Glacial Acetic Acid, Ethanol, Water
-
Reagents: Sodium Nitrite (NaNO₂), HCl (conc.), Sodium Acetate (buffer)
Step-by-Step Methodology
Step 1: Preparation of the Diazonium Salt (Electrophile)
-
Dissolve 1.38 g of 4-nitroaniline in 10 mL of 6M HCl.
-
Cool the solution to 0–5 °C in an ice-salt bath.
-
Dropwise add a solution of NaNO₂ (0.75 g in 3 mL water), maintaining temperature < 5 °C.
-
Stir for 20 minutes. Verify excess nitrous acid with starch-iodide paper (should turn blue instantly). Destruct excess HNO₂ with a spatula tip of sulfamic acid or urea.
Step 2: Preparation of the Coupler Solution
-
Dissolve 1.53 g of 3-Fluoro-N,4-dimethylaniline in 10 mL of Glacial Acetic Acid.
-
Note: Acetic acid is preferred over aqueous acid here to solubilize the hydrophobic fluorinated aniline and prevent precipitation during coupling.
Step 3: The Ortho-Coupling Reaction
-
Slowly add the Diazonium Salt solution to the Coupler solution over 15 minutes.
-
Critical Parameter: Maintain pH at 4.0–5.0 by simultaneously adding saturated Sodium Acetate solution.
-
Why? If pH < 3, the amine nitrogen becomes protonated (ammonium form) and deactivates the ring, preventing coupling. If pH > 7, the diazonium salt may degrade to a diazotate.
-
-
Stir at 0–10 °C for 2 hours, then allow to warm to room temperature overnight.
-
The steric hindrance at the ortho position makes this reaction slower than standard para-coupling; extended time is required.
Step 4: Isolation and Purification
-
Pour the reaction mixture into 200 mL of ice water.
-
The dye will precipitate as a dark red/brown solid.
-
Filter under vacuum. Wash with copious water to remove salts.
-
Recrystallization: Recrystallize from Ethanol/Water (80:20). The fluorine atom typically lowers solubility, improving crystallization yield.
Protocol B: Synthesis of N-Nitroso Precursors (For Phenazine Dyes)
Since the para-position is blocked, this molecule cannot form Triphenylmethane dyes (like Malachite Green) directly. However, it is an excellent candidate for Nitrosation , yielding intermediates for phenazine or oxazine dyes.
Workflow Diagram
Caption: Conversion of the precursor to a C-nitroso dye intermediate via Fischer-Hepp rearrangement.
Methodology
-
Dissolution: Dissolve 10 mmol of precursor in 15 mL HCl (1:1).
-
Nitrosation: Add NaNO₂ (1.1 eq) at 0 °C. A yellow oil (N-nitroso compound) will separate.
-
Rearrangement: Extract the oil, dissolve in ethanol, and treat with dry HCl gas or concentrated HCl/EtOH at 25 °C for 4 hours.
-
Result: The nitroso group migrates to the C6 position (ortho), yielding a deeply colored C-nitroso derivative.
-
Application: This C-nitroso compound can be condensed with aminophenols to form Oxazine dyes (Fluorescent Blue/Green).
Characterization & Quality Control
| Technique | Expected Observation | Purpose |
| 1H NMR (DMSO-d6) | Diagnostic shift of aromatic protons. Loss of symmetry. | Verify substitution at C6 (Ortho). |
| 19F NMR | Single peak, shifted relative to starting material (~ -115 to -120 ppm). | Confirm integrity of the C-F bond. |
| UV-Vis | Bathochromic Shift: λmax typically 450–550 nm (Azo). | Determine molar extinction coefficient (ε). |
| Mass Spec (ESI+) | [M+H]+ peak corresponding to Dye MW. | Confirm product identity. |
Troubleshooting Guide:
-
Low Yield: Often due to insufficient pH control. If the solution is too acidic, the amine is deactivated. Use an internal pH probe.
-
Oiling Out: Fluorinated dyes are lipophilic. If the product oils out in water, extract with Dichloromethane (DCM) and precipitate with Hexane.
References
-
National Toxicology Program. (1992). 3,4-Dimethylaniline Chemical Repository Database. Retrieved from [Link].
-
Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Revised Edition, Wiley-VCH. (Authoritative text on azo coupling mechanisms).
-
PubChem. (2025). Compound Summary: N,N-Dimethyl-4-fluoroaniline. Retrieved from [Link].
Sources
Troubleshooting & Optimization
Troubleshooting low conversion rates in aniline methylation reactions
Diagnostic Triage: Start Here
Before adjusting parameters, identify the kinetic or thermodynamic bottleneck in your specific pathway. Use this logic flow to determine the root cause of low conversion.
Figure 1: Decision matrix for identifying the rate-limiting step in aniline methylation workflows.
Module A: Reductive Amination (The Industry Standard)
Reagents: Formaldehyde (aq/paraform) + NaBH(OAc)₃ / NaBH₃CN Primary Failure Mode: Incomplete Imine Formation
Reductive amination is generally preferred for drug development due to its mono-methylation selectivity [1]. However, low conversion often stems from the imine formation equilibrium rather than the reduction step.
Critical Troubleshooting Protocol
If your reaction stalls at <50% conversion:
-
pH Optimization (The "Goldilocks" Zone):
-
The Science:[1][2] Imine formation requires acid catalysis to activate the carbonyl. However, if the pH is too low (< 3.5), the aniline nitrogen becomes protonated (
), destroying its nucleophilicity. -
The Fix: Maintain pH 4.0–5.0 . Use an Acetic Acid/Sodium Acetate buffer.[3]
-
Validation: Spot check pH with wet indicator strips; electronic probes may drift in organic mixtures.
-
-
Water Scavenging (Le Chatelier’s Principle):
-
The Science:[1][2] The condensation of aniline and formaldehyde releases water. In aqueous formaldehyde (formalin), the equilibrium is unfavorable for electron-deficient anilines.
-
The Fix: Add Molecular Sieves (3Å or 4Å) or MgSO₄ to the reaction mixture before adding the hydride source.
-
Note: Do not use silica gel; it can trap the amine.
-
-
Hydride Selection:
-
Sodium Triacetoxyborohydride (STAB): Preferred. It is less toxic and tolerates acid, allowing "one-pot" reactions where imine formation and reduction happen simultaneously.
-
Sodium Cyanoborohydride: Requires strictly controlled pH. If pH > 6, reduction slows significantly.
-
Comparative Data: Reducing Agents
| Agent | Selectivity | pH Tolerance | Risk Profile | Recommended Use |
| NaBH(OAc)₃ | High (Mono) | Excellent (Acidic) | Low | Standard "One-Pot" |
| NaBH₃CN | High (Mono) | Moderate (pH 4-6) | High (HCN gas) | Lab Scale / Difficult Substrates |
| NaBH₄ | Low (Poly) | Poor (Basic only) | Moderate | Avoid for Anilines |
Module B: Direct Alkylation (Classical Substitution)
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) + Base Primary Failure Mode: Reagent Loss & Poly-alkylation
Direct alkylation follows an
Critical Troubleshooting Protocol
-
The "Boil-Off" Effect:
-
The Issue: Methyl Iodide boils at 42.4°C .[4] If you run a reaction at 50°C in a flask with a standard reflux condenser, the MeI vapor may escape before reacting, especially if the condenser water isn't chilled.
-
The Fix: Use a sealed pressure tube (glass bomb) or a condenser with coolant at -10°C.
-
Protocol: Add MeI at 0°C, seal the vessel, then slowly ramp to 40–60°C.
-
-
Base Strength Mismatch:
-
The Issue: As the reaction proceeds, HI is generated, protonating the remaining aniline.
-
The Fix: Use a non-nucleophilic inorganic base. K₂CO₃ or Cs₂CO₃ in DMF/Acetonitrile is superior to amines (like TEA) which can be methylated themselves [2].
-
Stoichiometry: Use 1.1 eq of MeI and 2.0 eq of Base. If you use excess MeI (>1.5 eq), you will get N,N-dimethylaniline.
-
Mechanism & Competition Diagram
Figure 2: The kinetic challenge of direct alkylation. The product (Mono) is often more reactive than the starting material, leading to mixtures. Control conversion by limiting MeI.
Module C: Green & Catalytic Methods
Reagents: Methanol or Dimethyl Carbonate (DMC) + Catalyst Primary Failure Mode: Insufficient Activation Energy
Industrial applications are moving toward DMC or Methanol to avoid genotoxic halides [3]. These reactions are thermodynamically demanding .
Critical Troubleshooting Protocol
-
Temperature Thresholds:
-
The Issue: DMC is a "green" reagent but is kinetically inert below 120°C. Refluxing DMC (bp 90°C) at atmospheric pressure will result in 0% conversion .
-
The Fix: These reactions must be performed in an autoclave or continuous flow reactor at 160°C–200°C [4].
-
-
Catalyst Deactivation (Coking):
-
The Issue: When using solid acid catalysts (Zeolites, Alumina), the pores can clog with poly-aromatics (coke).
-
The Fix:
-
Check Aniline Purity: Sulfur/Phosphorus traces poison metal sites.
-
Regeneration: Calcination of the catalyst in air at 500°C may restore activity.
-
-
Frequently Asked Questions (FAQ)
Q: I am using reductive amination, but I see no product and my starting material is intact. Why? A: Your imine likely never formed. This is common with electron-deficient anilines (e.g., nitro-aniline).
-
Diagnostic: Take a crude NMR. Do you see a singlet around 8.0–8.5 ppm (Imine CH)?
-
Solution: Pre-form the imine.[3][5][6] Reflux aniline and aldehyde with a Dean-Stark trap (toluene) and catalytic p-TsOH before adding the reducing agent.
Q: In direct alkylation, I have 50% conversion, but adding more MeI only increases the dimethyl impurity, not the mono-methyl product. How do I push conversion? A: You cannot push conversion further without sacrificing selectivity in this system. The N-methyl product is more nucleophilic than the starting aniline.
-
Solution: Accept 50-60% conversion. Stop the reaction, perform an acid-base extraction to separate the secondary amine from the primary amine, and recycle the starting material. Alternatively, switch to a protection-alkylation-deprotection strategy (e.g., Trifluoroacetamide method) [5].
Q: Can I use Formaldehyde/Formic Acid (Eschweiler-Clarke) for anilines? A: Yes, but be careful with electronics.
-
Limitation: This reaction relies on the hydride transfer from formate to the iminium ion.[5] Electron-withdrawing groups on the aniline ring destabilize the iminium intermediate, causing the reaction to fail or require extreme temperatures (>100°C).
References
-
Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. Link
-
Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research. Link
-
Fabri, J., et al. (2000). "Methylation of Aniline with Methanol over Alumina." Industrial & Engineering Chemistry Research. Link
-
Johnstone, R. A., et al. (1969). "Rapid N-Monoalkylation of Primary Amines." Journal of the Chemical Society C. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Iodomethane - Wikipedia [en.wikipedia.org]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Column Chromatography of Fluorinated Anilines
Welcome to the technical support center for the purification of fluorinated anilines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying these unique compounds using column chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your separations effectively.
Introduction: The Challenge of Fluorinated Anilines
Fluorinated anilines are crucial building blocks in medicinal chemistry and materials science. However, their purification by column chromatography presents a unique set of challenges. The high electronegativity of fluorine can significantly alter the electron density of the aniline ring and the basicity of the amino group. This can lead to unpredictable interactions with the stationary phase, resulting in common issues like peak tailing, poor resolution, and even sample degradation. This guide provides a structured, problem-solving approach to these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns when setting up a purification for fluorinated anilines.
Question 1: What is the best stationary phase for purifying fluorinated anilines?
Answer: The choice of stationary phase is critical. While standard silica gel is the most common choice, its acidic nature can lead to strong, sometimes irreversible, binding of the basic aniline moiety, causing significant peak tailing and potential sample loss.
-
Standard Silica Gel: Use with caution. It is often necessary to deactivate the silica by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent (typically 0.1-1% v/v).
-
Deactivated Silica Gel: A better approach is to use a pre-treated or "deactivated" stationary phase. This can be achieved by preparing a slurry of silica gel in the mobile phase that already contains the basic modifier. This ensures a more homogeneous and less acidic environment from the start.
-
Neutral Alumina: For particularly sensitive or basic anilines, neutral alumina can be an excellent alternative to silica. Its surface is less acidic, which minimizes the strong interactions that cause tailing. However, be aware that alumina can have different activity grades, which will affect the separation.
-
Reversed-Phase (C18): For highly fluorinated or nonpolar anilines, reversed-phase chromatography is a powerful alternative. The separation is based on hydrophobicity rather than polar interactions, which can circumvent the issues seen with silica gel.
Question 2: How do I choose the right mobile phase (eluent)?
Answer: The mobile phase selection is a balancing act between solubilizing your compound and achieving differential migration on the column.
-
Starting Point: A typical starting point for silica gel chromatography is a non-polar solvent mixture, such as Hexanes/Ethyl Acetate. The ratio is determined by running initial thin-layer chromatography (TLC) plates to find a solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for your target compound.
-
The Role of Basic Modifiers: As mentioned, the addition of a small amount of a tertiary amine like triethylamine (TEA) to the eluent is often essential. TEA competes with the fluorinated aniline for the acidic silanol groups on the silica surface, effectively masking them and allowing the aniline to travel through the column more symmetrically. This results in sharper peaks and better recovery.
-
Alternative Solvents: Dichloromethane (DCM) can also be a useful component of the mobile phase, particularly for compounds that have poor solubility in hexanes. A common system is Hexanes/DCM with a small amount of a more polar solvent like ethyl acetate or methanol.
Question 3: My fluorinated aniline is running as a smear or "tailing" down the column. What can I do?
Answer: This is the most common problem encountered. Tailing is a direct result of the strong interaction between the basic amine and the acidic silica gel.
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Detailed Steps to Resolve Tailing:
-
Introduce a Basic Modifier: The first and most effective solution is to add triethylamine (TEA) to your eluent system. Start with 0.5% (v/v) and increase to 1% if necessary.
-
Pre-treat the Silica: Before packing the column, wash the silica gel with a solution of your eluent containing the final concentration of TEA. This is more effective than simply adding TEA to the mobile phase reservoir.
-
Consider an Alternative Stationary Phase: If tailing persists even with TEA, the interaction is too strong. Switch to a less acidic stationary phase like neutral alumina.
Question 4: I can't see my compound on the TLC plate using a UV lamp. How can I visualize it?
Answer: While many anilines are UV-active, highly fluorinated rings or certain substitution patterns can lead to weak chromophores.
-
Potassium Permanganate (KMnO4) Stain: This is an excellent general stain for compounds that can be oxidized. The aniline moiety is readily oxidized, which will result in a yellow/brown spot on a purple background.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, reacting to produce a characteristic purple color (Ruhemann's purple). It is very sensitive for primary anilines.
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots. This is a non-destructive method, and the spots will fade over time.
Part 2: In-Depth Protocols & Experimental Design
This section provides detailed methodologies for key aspects of the purification process.
Protocol 1: Slurry Packing a Column with Deactivated Silica Gel
This protocol is designed to create a homogeneous column bed with a passivated surface, ideal for purifying basic compounds like fluorinated anilines.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase (e.g., 95:5 Hexanes/Ethyl Acetate)
-
Triethylamine (TEA)
-
Beaker and glass rod
-
Funnel
-
Sand
Procedure:
-
Prepare the Deactivated Eluent: In a fume hood, prepare your chosen mobile phase. Add 0.5-1% (v/v) of triethylamine. For example, for 500 mL of eluent, add 2.5-5 mL of TEA. Mix thoroughly.
-
Create the Slurry: In a beaker, measure the required amount of silica gel (typically around 50-100 times the mass of your crude sample). Add the deactivated eluent slowly while stirring with a glass rod until you have a smooth, pourable slurry that is not too thick.
-
Pack the Column:
-
Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (approx. 0.5 cm).
-
Fill the column about one-third full with the deactivated eluent.
-
Place a funnel on top of the column and pour the silica slurry in a single, continuous motion.
-
Gently tap the side of the column to dislodge any air bubbles and encourage even settling.
-
-
Pressurize and Equilibrate:
-
Once the slurry is added, open the stopcock and allow the solvent to drain, collecting it for reuse. Never let the top of the silica bed run dry.
-
Apply gentle pressure using a pump or house air to pack the bed firmly.
-
Once the bed is stable, add a final layer of sand (approx. 0.5 cm) on top to prevent disruption during sample loading.
-
Flush the column with at least two column volumes of the deactivated eluent to ensure it is fully equilibrated.
-
Protocol 2: Dry Loading vs. Wet Loading
The method of applying your sample to the column can significantly impact the resolution.
Workflow for Choosing a Loading Method
Caption: A decision guide for selecting the sample loading method.
-
Wet Loading (Recommended for good solubility):
-
Dissolve your crude fluorinated aniline in the minimum possible volume of the mobile phase.
-
Carefully drain the eluent on the column until it is just level with the top layer of sand.
-
Using a pipette, add the sample solution slowly and evenly to the top of the column bed.
-
Open the stopcock and allow the sample to enter the silica bed completely.
-
Gently rinse the sides of the column with a small amount of eluent and allow this to enter the bed as well.
-
Carefully fill the column with the mobile phase and begin the elution.
-
-
Dry Loading (Recommended for poor solubility or to improve resolution):
-
Dissolve your crude sample in a volatile solvent (like DCM or acetone) in a round-bottom flask.
-
Add a small amount of silica gel (2-3 times the mass of your sample) to the flask.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder of your sample adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
Gently tap to create a level bed, then add the top layer of sand.
-
Fill the column with the mobile phase and begin elution.
-
Part 3: Data Tables & Reference Information
Table 1: Common Eluent Systems and Modifiers
| Stationary Phase | Eluent System | Modifier (v/v) | Target Compounds |
| Silica Gel | Hexanes / Ethyl Acetate | 0.1 - 1% TEA | Mono- and di-fluorinated anilines of moderate polarity. |
| Silica Gel | Hexanes / Dichloromethane / Methanol | 0.5 - 1% TEA | More polar or poly-fluorinated anilines. |
| Neutral Alumina | Hexanes / Ethyl Acetate | None or 0.1% TEA | Highly basic or acid-sensitive anilines. |
| C18 Silica | Acetonitrile / Water or Methanol / Water | 0.1% TFA or Formic Acid | For reversed-phase separation of nonpolar anilines. |
Note: The addition of an acid like TFA or formic acid in reversed-phase chromatography is to protonate the aniline, which often leads to sharper peaks.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Kirschner, J., et al. (2015). Practical All-Organic Battery Using Neutral pH Aqueous Electrolyte and Redox-Active Aromatic Amines. Angewandte Chemie International Edition, 54(3), 869-873. [Link]
Validation & Comparative
Biological activity of compounds derived from 3-Fluoro-n,4-dimethylaniline
Publish Comparison Guide: Biological Activity of Compounds Derived from 3-Fluoro-N,4-dimethylaniline
Executive Summary & Strategic Rationale
3-Fluoro-N,4-dimethylaniline (CAS: 1021144-10-4) is a specialized pharmacophore intermediate used primarily in the synthesis of Histone Demethylase (KDM) Inhibitors and Tyrosine Kinase Inhibitors (TKIs) .
In modern drug discovery, this scaffold represents a "sweet spot" of structural optimization:
-
Fluorine Substitution (C3): Blocks metabolic hydroxylation at the electron-rich ortho-position, significantly extending half-life (
) compared to the non-fluorinated parent. -
N-Methylation: Increases lipophilicity (
) and membrane permeability while eliminating a hydrogen bond donor, often improving selectivity against off-target kinases that require a primary amine interaction.
This guide compares the biological performance of derivatives containing this specific moiety against non-fluorinated and primary amine analogs, focusing on potency , metabolic stability , and synthetic accessibility .
Comparative Analysis: Structural Activity Relationships (SAR)
The following table contrasts the biological impact of the 3-Fluoro-N,4-dimethyl scaffold against its two most common alternatives: the Non-fluorinated analog (N,4-dimethylaniline) and the Primary Amine analog (3-Fluoro-4-methylaniline).
Table 1: Performance Metrics of Aniline Scaffolds in Drug Design
| Feature | 3-Fluoro-N,4-dimethylaniline (Target) | N,4-Dimethylaniline (Non-F Analog) | 3-Fluoro-4-methylaniline (Primary Amine) |
| Metabolic Stability | High (F blocks CYP450 oxidation at C3) | Low (Prone to rapid ring hydroxylation) | Medium (Susceptible to N-acetylation) |
| Lipophilicity (cLogP) | ~2.5 (High Permeability) | ~2.2 (Moderate) | ~1.8 (Lower Permeability) |
| Binding Mode | Hydrophobic packing / Shape complementarity | Hydrophobic packing | H-Bond Donor (Key for some Kinase hinges) |
| Primary Application | Epigenetic Modulators (KDM Inhibitors) | General Chemical Intermediates | EGFR/VEGFR Kinase Inhibitors |
| Toxicity Profile | Reduced quinone-imine formation risk | Higher risk of reactive metabolite formation | Moderate risk (Ames Positive in some assays) |
Case Study: Histone Demethylase Inhibition
A primary application of 3-Fluoro-N,4-dimethylaniline is in the synthesis of KDM inhibitors (e.g., Example 151 from Patent WO2015200709A1), used to treat prostate and breast cancers.
Mechanism of Action
These compounds inhibit Jumonji C (JmjC) domain-containing demethylases , preventing the removal of methyl groups from Histone H3 (H3K4/H3K9). This restores the expression of tumor suppressor genes silenced by aberrant methylation patterns.
Visualizing the Pathway
The following diagram illustrates the role of the inhibitor within the epigenetic signaling cascade.
Caption: Inhibition of KDM enzymes by 3-Fluoro-N,4-dimethylaniline derivatives restores tumor suppressor expression.
Experimental Protocols
To ensure reproducibility, we provide the specific protocols for synthesizing the intermediate and the final coupling reaction used in drug synthesis.
Protocol A: Synthesis of 3-Fluoro-N,4-dimethylaniline
Use this protocol if the building block is not purchased commercially.
Objective: Selective mono-methylation of 3-Fluoro-4-methylaniline. Method: Reductive Amination.[1]
-
Reagents:
-
3-Fluoro-4-methylaniline (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
Sodium Methoxide (NaOMe) (1.5 eq)
-
Sodium Borohydride (NaBH4) (2.0 eq)
-
Solvent: Methanol (MeOH)
-
-
Procedure:
-
Step 1: Dissolve 3-Fluoro-4-methylaniline in MeOH under
atmosphere. -
Step 2: Add Paraformaldehyde and NaOMe. Reflux for 2 hours to form the imine species.
-
Step 3: Cool to 0°C. Slowly add NaBH4 in portions (Caution: Gas evolution).
-
Step 4: Stir at room temperature for 4 hours.
-
Step 5: Quench with water, extract with Ethyl Acetate (3x), dry over
, and concentrate. -
Step 6: Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).
-
Yield: Expect ~85% of a pale yellow oil.
-
Protocol B: Buchwald-Hartwig Coupling (Drug Synthesis)
Standard method for attaching this aniline to a heteroaryl core (e.g., Chroman or Pyridine).
-
Reagents:
-
Aryl Bromide/Triflate Scaffold (1.0 eq)
-
3-Fluoro-N,4-dimethylaniline (1.2 eq)
-
Catalyst:
(0.05 eq) -
Ligand: XPhos or BINAP (0.1 eq)
-
Base:
or NaOtBu (2.0 eq) -
Solvent: Toluene or Dioxane (degassed)
-
-
Procedure:
-
Step 1: Charge a reaction vial with the Aryl Bromide, Aniline, Base, and Catalyst system.
-
Step 2: Evacuate and backfill with Argon (3 cycles).
-
Step 3: Add degassed solvent and seal the vial.
-
Step 4: Heat to 100°C for 12–16 hours.
-
Step 5: Filter through Celite, concentrate, and purify via HPLC.
-
Mechanistic Insight: The "Fluorine Effect"
Why choose the 3-Fluoro derivative? The specific location of the fluorine atom is critical.
-
Electronic Effect: Fluorine is highly electronegative. At the 3-position, it pulls electron density from the aromatic ring, making the nitrogen lone pair less nucleophilic. This modulates the
, often improving oral bioavailability by preventing ionization in the gut. -
Metabolic Blocking: The C3 position is a "hotspot" for CYP450 metabolism in the non-fluorinated parent (N,4-dimethylaniline). Fluorine substitution at this site sterically and electronically prevents enzymatic oxidation, significantly reducing clearance rates.
Caption: Fluorine substitution at C3 blocks metabolic degradation pathways.
References
-
World Intellectual Property Organization (WIPO). (2015). Histone Demethylase Inhibitors. Patent WO2015200709A1. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9957: 3-Fluoro-4-methylaniline. Retrieved from
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from
Sources
Strategic Alternatives to 3-Fluoro-N,4-dimethylaniline in Synthetic Routes
[1]
Product Focus: 3-Fluoro-N,4-dimethylaniline (CAS: 1021144-10-4) Primary Application: Kinase Inhibitor Scaffolds (e.g., ACK1, EGFR), Histone Demethylase Inhibitors.[1][2] Core Challenge: Sourcing high-purity N-methylated anilines is often cost-prohibitive or subject to supply chain volatility compared to their primary aniline or aryl halide precursors.[1][2]
Executive Summary & Decision Matrix
In medicinal chemistry, 3-Fluoro-N,4-dimethylaniline serves as a critical "conformational lock."[1][2] The fluorine atom at the 3-position modulates metabolic stability (blocking Phase I oxidation) and electronic properties, while the N-methyl group enhances lipophilicity and often improves potency by filling hydrophobic pockets in ATP-binding sites.[1][2]
However, direct sourcing of this secondary aniline is often unnecessary. High-fidelity alternatives exist that allow researchers to synthesize this moiety in situ or from more abundant precursors.[1][2] This guide compares three distinct synthetic strategies to access this structural motif, prioritizing yield, impurity control, and scalability.
Synthesis Decision Matrix
Before selecting a route, evaluate your constraints using the logic flow below:
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on precursor availability and project scale.
Detailed Synthetic Alternatives
Alternative A: Reductive Amination of 3-Fluoro-4-methylaniline
Precursor: 3-Fluoro-4-methylaniline (CAS: 452-77-7) Mechanism: Formation of hemiaminal/imine followed by hydride reduction.[1][2]
This is the most common "bench-top" alternative.[1][2] Instead of buying the N-methylated product, you methylate the primary aniline.
-
The Trap: Direct alkylation with Methyl Iodide (MeI) is strongly discouraged due to the uncontrollable formation of the tertiary amine (N,N-dimethyl) impurity, which is difficult to separate.
-
The Solution: Use Paraformaldehyde with a selective reducing agent like Sodium Methoxide/Sodium Borohydride or NaCNBH3 .[2]
Experimental Protocol (Optimized for Selectivity)
-
Imine Formation: Dissolve 3-Fluoro-4-methylaniline (1.0 eq) in Methanol. Add Paraformaldehyde (1.1 eq) and Sodium Methoxide (25% in MeOH, 1.5 eq). Stir at reflux for 2 hours.
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise.
-
Workup: Quench with water, extract with Ethyl Acetate.
-
Validation: Check LCMS for M+H = 154.1. The N,N-dimethyl impurity (M+H = 168.[2]1) should be <5%.[1][2]
Pros: Low cost; mild reagents.[1][2] Cons: Requires careful stoichiometry to avoid over-methylation.[1][2]
Alternative B: Copper-Catalyzed C-N Coupling (Ullmann-Type)
Precursor: 4-Bromo-2-fluorotoluene (CAS: 51436-99-8) Mechanism: Copper-mediated nucleophilic aromatic substitution.[1][2]
This route is superior for large-scale synthesis (>100g) as it avoids the bis-methylation issue entirely—the reaction stops at the secondary amine because the aryl halide is the limiting reagent and the secondary amine is sterically hindered enough to discourage a second coupling under these conditions.[1]
Experimental Protocol (Based on WO2015200709A1)
-
Setup: In a pressure vessel, combine 4-Bromo-2-fluorotoluene (1.0 eq), CuI (0.1 eq), and K3PO4 or KOAc (2.0 eq).
-
Reagent: Add Methylamine (2.0M in THF or Methanol, 3.0 eq).
-
Solvent: DMF or DMSO (Polar aprotic solvents are essential for Cu-catalysis).[1][2]
-
Reaction: Heat to 100–120°C for 16 hours.
-
Workup: Filter through Celite to remove Copper residues. Dilute with water and extract.[2]
Pros: No risk of over-methylation; cheap metal catalyst.[2] Cons: High temperature required; Copper removal can be tedious (requires chelating wash).[1][2]
Alternative C: Palladium-Catalyzed Buchwald-Hartwig Amination
Precursor: 4-Bromo-2-fluorotoluene (CAS: 51436-99-8) Mechanism: Pd(0)/Pd(II) catalytic cycle with phosphine ligands.[1][2]
Use this route if the starting material contains sensitive functional groups that cannot survive the 120°C heat of the Copper method, or if you are coupling to a complex, late-stage intermediate.
Experimental Protocol
-
Catalyst System: Pd2(dba)3 (2 mol%) and Xantphos or BrettPhos (4 mol%).[1][2]
-
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Reaction: Heat at 80°C for 4-6 hours under Argon.
Pros: Mildest conditions; extremely high yields (>90%).[1][2] Cons: High cost of Palladium and Ligands; requires strict oxygen-free techniques.[1][2]
Comparative Performance Analysis
The following table synthesizes experimental data to compare the direct sourcing of the product versus the three alternative synthetic routes.
| Feature | Direct Sourcing (Benchmark) | Alt A: Reductive Amination | Alt B: Cu-Catalyzed Coupling | Alt C: Pd-Catalyzed Buchwald |
| Starting Material | 3-Fluoro-N,4-dimethylaniline | 3-Fluoro-4-methylaniline | 4-Bromo-2-fluorotoluene | 4-Bromo-2-fluorotoluene |
| CAS Number | 1021144-10-4 | 452-77-7 | 51436-99-8 | 51436-99-8 |
| Approx.[1][2] Cost/g | High ( | Low ($) | Low ($) | High ( |
| Yield | N/A | 75-85% | 60-75% | 85-95% |
| Key Impurity | N/A | N,N-Dimethylaniline (Bis-alkyl) | Protodehalogenation (Ar-H) | Phosphine Oxides |
| Scalability | Supply Limited | Good (Exothermic steps) | Excellent (Robust) | Moderate (Cost limited) |
| Green Chem Score | High (No waste) | Med (Hydride waste) | Low (DMF/Heavy Metal) | Med (Pd waste) |
Mechanistic Visualization
Understanding the reaction pathway is crucial for troubleshooting.[2] The diagram below contrasts the Linear pathway (Reductive Amination) with the Convergent pathway (Cross-Coupling).
Figure 2: Mechanistic comparison of electrophilic addition (Route A) vs. metal-catalyzed substitution (Route B).[1][2]
References
-
Patent CN110885290A. Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.[1] Google Patents.[1][2]
-
Patent WO2015200709A1. Histone demethylase inhibitors (Preparation 151a).[1][2] Google Patents.[1][2]
-
Patent US9850216B2. Inhibitors of ACK1/TNK2 tyrosine kinase.[1][2] Google Patents.[1][2]
-
PubChem Compound Summary. 3-Fluoro-N,4-dimethylaniline (CID 46864574).[1][2] National Center for Biotechnology Information.[1][2] [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[2][Link]
Evaluating the Next Generation of Insecticides: A Comparative Guide to the Efficacy of Fluorinated Aniline Derivatives
In the relentless pursuit of novel insecticidal agents that offer high efficacy, improved safety profiles, and novel modes of action to combat resistance, researchers are increasingly turning to the strategic incorporation of fluorine into bioactive scaffolds. This guide provides an in-depth evaluation of a promising class of compounds: 3-Fluoro-N,4-dimethylaniline derivatives, specifically focusing on their integration into advanced insecticidal molecules like anthranilic diamides. We will objectively compare their performance with established synthetic and naturally derived alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Rationale for Fluorine in Insecticide Design
The introduction of fluorine atoms into a candidate molecule is a well-established strategy in medicinal and agrochemical research to enhance biological activity.[1][2] The high electronegativity and small size of the fluorine atom can significantly alter a molecule's properties, leading to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to enzymatic degradation by insect metabolic systems, such as cytochrome P450s, thereby prolonging its bioavailability and persistence.[1][2]
-
Enhanced Binding Affinity: Fluorine can modulate the electronic properties (pKa) of nearby functional groups and participate in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target receptors, leading to tighter binding and increased potency.[1]
-
Improved Membrane Permeability: Strategic fluorination can increase the lipophilicity of a compound, facilitating its passage through the insect cuticle and other biological membranes to reach its target site.[2]
The aniline scaffold, a versatile building block in chemical synthesis, serves as an excellent platform for introducing these fluorine-mediated enhancements.[3][4] This guide focuses on derivatives of 3-Fluoro-N,4-dimethylaniline, a key intermediate whose structural features are leveraged in more complex and highly active insecticidal compounds.
Comparative Efficacy Analysis: Fluorinated Anilines vs. The Field
A robust measure of an insecticide's potency is its Lethal Concentration 50 (LC50), the concentration required to kill 50% of a test population.[5] Recent studies on novel anthranilic diamides incorporating a fluoroaniline moiety have demonstrated remarkable efficacy against several key lepidopteran pests, including the highly destructive diamondback moth, Plutella xylostella.[6][7]
Below, we compare the performance of these next-generation compounds against Chlorantraniliprole, a leading commercial diamide insecticide, and Pyrethrins, a widely used botanical insecticide.
Table 1: Comparative Insecticidal Efficacy (LC50) against Plutella xylostella
| Compound Class | Specific Derivative Example | LC50 (mg L⁻¹) | Relative Potency vs. Chlorantraniliprole | Citation(s) |
| Fluorinated Aniline Diamide | Compound II-l | 0.005 | 8.0x Higher | [6] |
| Fluorinated Aniline Diamide | Compound II-z | 0.0085 | 4.7x Higher | [6] |
| Fluorinated Aniline Diamide | Compound II-y | 0.022 | 1.8x Higher | [6] |
| Commercial Synthetic Standard | Chlorantraniliprole | 0.04 | 1.0x (Baseline) | [6][8][9] |
| Natural Insecticide | Pyrethrins | Varies | Generally lower; rapid knockdown effect | [10] |
Analysis of Performance:
-
Fluorinated Aniline Derivatives: The data clearly show that specific structural modifications incorporating a fluoroaniline group can lead to a dramatic increase in potency.[6] For instance, compound "II-l" exhibited an LC50 value eight times lower than that of chlorantraniliprole, signifying a substantial leap in efficacy against P. xylostella.[6] This highlights the success of leveraging fluorine's unique properties to enhance receptor binding and overall insecticidal activity.
-
Chlorantraniliprole: As a benchmark, chlorantraniliprole is a highly effective insecticide.[11][12] However, the emergence of resistance in some field populations necessitates the development of new alternatives with even greater potency or different binding characteristics.[12]
-
Pyrethrins: Derived from chrysanthemum flowers, pyrethrins are broad-spectrum nerve poisons known for their rapid knockdown of insects.[10] While effective, they are generally less potent than leading synthetic insecticides and can be rapidly degraded by UV light and heat, reducing their field persistence.[10] They are often formulated with synergists like piperonyl butoxide (PBO) to inhibit insect metabolic enzymes and enhance their effectiveness.[13]
Mechanism of Action: Targeting Insect Ryanodine Receptors
The high efficacy of the fluorinated aniline diamides, much like chlorantraniliprole, stems from their specific mode of action on insect ryanodine receptors (RyRs).[6][14] RyRs are a class of intracellular calcium channels critical for muscle function.[14]
How it Works:
-
Binding: The insecticide molecule binds to a specific site on the insect's RyR.
-
Channel Activation: This binding locks the calcium channel in an open state.
-
Uncontrolled Calcium Release: Stored calcium ions (Ca²⁺) are continuously released from the sarcoplasmic reticulum into the muscle cell cytoplasm.
-
Muscle Paralysis: The uncontrolled flood of Ca²⁺ leads to rapid cessation of feeding, muscle contraction, paralysis, and ultimately, insect death.[14]
This targeted mode of action is a key reason for the favorable safety profile of diamide insecticides towards non-target organisms like mammals, as mammalian RyRs have a much lower binding affinity for these compounds. Molecular docking studies suggest that fluorinated aniline derivatives may achieve higher binding energy with the insect RyR compared to chlorantraniliprole, providing a molecular basis for their superior potency.[6]
Caption: Workflow for a standardized leaf-dip insecticidal bioassay.
Conclusion and Future Outlook
The strategic incorporation of a 3-fluoro-N,4-dimethylaniline moiety into complex insecticidal scaffolds like anthranilic diamides represents a highly promising avenue for the development of next-generation crop protection agents. The experimental evidence clearly demonstrates that such modifications can lead to compounds with significantly greater potency than current industry-leading products, offering a vital tool for managing destructive pests and combating the evolution of resistance.
The detailed bioassay protocol provided herein offers a robust framework for researchers to validate these findings and explore novel derivatives. Future research should focus on expanding the structure-activity relationship (SAR) studies to further optimize potency, while also conducting comprehensive toxicological and environmental fate studies to ensure these highly active compounds meet the stringent safety standards required for modern agriculture.
References
-
National Pesticide Information Center. (2022). Chlorantraniliprole Fact Sheet. Oregon State University. [Link]
-
Yuan, J., et al. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. PubMed. [Link]
-
FLUORIDE. (n.d.). Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. [Link]
-
Li, X., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. [Link]
-
Singh, B., & Singh, G. (n.d.). RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. Connect Journals. [Link]
-
PubChem. (n.d.). 3-Fluoro-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. [Link]
-
Gao, Y., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. [Link]
-
Wang, X., et al. (n.d.). Residual toxicity and sublethal effects of chlorantraniliprole on Plutella xylostella (Lepidoptera: Plutellidae). ResearchGate. [Link]
-
Saka, M., & Tada, N. (2020). Acute and chronic toxicity tests of systemic insecticides, four neonicotinoids and fipronil, using the tadpoles of the western clawed frog Silurana tropicalis. PubMed. [Link]
-
Tănase, M. A., et al. (n.d.). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. PMC. [Link]
-
Zibareva, L. N., & Zibarev, A. V. (2025). Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. ResearchGate. [Link]
-
PubChem. (n.d.). 3-Fluoro-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]
-
Wageningen University & Research. (n.d.). f LD LD 50 50 =. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pyrethroids and Pyrethrins Revised Ecological Risk Mitigation and Response to Comments on the Ecological Risk Mitigation Proposal For 23 Chemicals. [Link]
-
ResearchGate. (n.d.). Comparative efficacy of LC 50 in O. niloticus. [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. [Link]
-
Wang, X., et al. (n.d.). High Levels of Resistance to Chlorantraniliprole Evolved in Field Populations of Plutella xylostella. Journal of Economic Entomology. [Link]
-
Liu, Y., et al. (2023). Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
-
Islam, M. R., et al. (n.d.). Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses. PMC. [Link]
-
Richards, K. M., et al. (n.d.). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. PMC. [Link]
-
Gilbertson, R., et al. (2024). Chlorantraniliprole resistance associated with diamondback moth (Lepidoptera: Plutellidae) outbreaks in Arizona Brassica crops. PMC. [Link]
-
Simon-Delso, N., et al. (2015). Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites. Figshare. [Link]
-
Environment and Ecology. (2024). Evaluation of Acute Toxicity and Lethal Concentration (LC50) of Cypermethrin (25% EC) in Adults of Cyprinus carpio (Linnaeus 175. [Link]
-
PubChem. (n.d.). 4-Fluoro-3,5-dimethylaniline. National Center for Biotechnology Information. [Link]
Sources
- 1. fluorideresearch.online [fluorideresearch.online]
- 2. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Fluoro-N,N-dimethylaniline | C8H10FN | CID 586749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorantraniliprole resistance associated with diamondback moth (Lepidoptera: Plutellidae) outbreaks in Arizona Brassica crops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorantraniliprole Fact Sheet [npic.orst.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 3-Fluoro-n,4-dimethylaniline
Operational Safety & Handling Guide: 3-Fluoro-N,4-dimethylaniline
Executive Safety Summary
Immediate Action Required: Treat 3-Fluoro-N,4-dimethylaniline (CAS: 1021144-10-4) as a high-hazard aniline derivative.[1] In the absence of comprehensive specific toxicological data, safety protocols must default to the "Worst-Case" standard established for halogenated N-alkyl anilines.[1]
-
Primary Hazard: Methemoglobinemia .[2] Rapid absorption through skin, inhalation, or ingestion can oxidize hemoglobin, severely reducing oxygen transport.
-
Critical Control: Zero Skin Contact . Standard nitrile exam gloves are insufficient for prolonged handling.[1] Use laminate film or double-gloved thick nitrile protocols.[1]
-
Operational Restriction: All manipulation (weighing, solubilization, reaction setup) must occur within a certified chemical fume hood.
Chemical Profile & Hazard Analysis (Read-Across Methodology)
Note: Specific physicochemical data for this building block is limited. The following profile synthesizes data from structural analogs (N,4-Dimethylaniline and Fluorinated Anilines) to ensure a safety margin.
| Property | Value / Estimate | Safety Implication |
| CAS Number | 1021144-10-4 (Free Base) | Verification of identity is critical before use.[1] |
| Molecular Formula | C₈H₁₀FN | |
| Physical State | Solid (Low melting) or Oil | May exist as a supercooled liquid; treat spills as liquid hazards. |
| Flash Point | Est. >70°C (Combustible) | Ground glassware; avoid open flames. |
| Acute Toxicity | Category 3 (Oral/Dermal/Inhal) | Toxic if swallowed, in contact with skin, or inhaled. |
| Target Organs | Blood, Liver, Kidneys | Induces methemoglobin formation; cyanosis (blue skin/lips) is a late sign. |
Mechanistic Insight: The introduction of the fluorine atom at the meta position (C3) generally increases lipophilicity compared to the parent aniline, potentially accelerating dermal absorption. The N-methyl group allows for metabolic N-dealkylation or N-oxidation, leading to reactive metabolites that attack hemoglobin.[1]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is inadequate.[1] Adhere to this enhanced matrix.
| PPE Category | Requirement | Technical Rationale |
| Hand Protection | Primary: Silver Shield® (Laminate) Alternative: Double-gloved Nitrile (Outer >8 mil, Inner 4 mil) | Aniline derivatives permeate standard nitrile in <10 mins.[1] Laminate film offers >480 min breakthrough time.[1] |
| Respiratory | Fume Hood Use: Not required if sash is at working height. Spill/Outside Hood: Full-face respirator with OV/P100 cartridges.[1] | Vapors/dusts are potent respiratory toxins. P100 protects against particulates; OV against vapors.[1] |
| Body Defense | Tyvek® Lab Coat (Disposable) or Chemical Apron (Butyl/Neoprene). | Cotton lab coats absorb liquids, holding the toxin against the skin. |
| Eye/Face | Chemical Splash Goggles + Face Shield (if pouring >100 mL). | Safety glasses do not seal against vapors or splashes. |
Operational Handling Protocols
A. Storage & Stability
-
Condition: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Segregate from Strong Oxidizers (e.g., Nitric Acid, Permanganates) and Acids .[3] Reaction with oxidizers can be violent; reaction with acids forms heat-sensitive salts.[1]
-
Visual Check: Darkening of the compound indicates oxidation. Dispose of degraded material as hazardous waste.[1][2]
B. Weighing & Transfer Workflow
-
Location: Inside a functioning fume hood (Face Velocity: 80–100 fpm).
-
Static Control: Use an anti-static gun or ionizer bar if handling the solid powder, as static discharge can disperse toxic dust.
-
Technique:
C. Reaction Setup
-
Closed System: Run reactions in sealed vessels (Schlenk lines or septum-capped vials).[1]
-
Ventilation: Vent reaction off-gases through a bleach (sodium hypochlorite) scrubber if the protocol generates volatile amine byproducts.[1]
Emergency Response & Spill Management
Scenario 1: Skin Exposure (The "Speed-Wash" Protocol)[1]
-
Immediate Action: Do NOT wait for symptoms.
-
Step 1: Drench area with water for 15 minutes.
-
Step 2: Use PEG 400 (Polyethylene Glycol) or soapy water. Why? Anilines are lipophilic; water alone is inefficient at removing them from skin pores.[1] PEG 400 solubilizes the aniline effectively.[1]
-
Step 3: Seek medical attention.[2] Inform personnel of "Potential Aniline Poisoning/Methemoglobinemia."
Scenario 2: Spills (< 50 mL/g)
-
Evacuate: Clear the immediate area.
-
PPE: Don Full-Face Respirator and Silver Shield gloves.[1]
-
Absorb: Use Sand or Vermiculite . Do not use combustible materials like sawdust.[1]
-
Neutralize: Wipe the surface with dilute acetic acid (vinegar) followed by soap and water to protonate and solubilize residues.
Logic Flow: Risk Assessment & PPE Selection
Figure 1: Decision logic for handling physical states and emergency response pathways.
Waste Disposal & Decontamination
Classification: Halogenated Organic Waste (Toxic).[3]
-
Segregation: Do not mix with non-halogenated solvents (e.g., pure acetone/ethanol waste) to minimize incineration costs, unless required by local EHS policy.
-
Labeling: Clearly mark container: "Contains Fluorinated Aniline - Toxic - Methemoglobin Former."
-
Decontamination of Glassware:
-
Rinse glassware with Acetone inside the fume hood.
-
Collect the first rinse as hazardous waste.
-
Soak glassware in an acid bath (e.g., 1M HCl) to convert residual amine to the water-soluble (and less volatile) hydrochloride salt before final washing.[1]
-
References
-
PubChem. (n.d.).[1] Compound Summary: N,4-Dimethylaniline (CAS 623-08-5).[1][4] National Library of Medicine.[1] Retrieved from [Link]
-
New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Aniline.[1][5] Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
